GS-389
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17/h4-7,11-12,17,20H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTUEUWFEKEQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961767 | |
| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-37-7 | |
| Record name | GS 389 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IBI389 (GS-389)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of IBI389, an investigational bispecific antibody targeting Claudin-18.2 (CLDN18.2) and CD3. The document synthesizes preclinical rationale and clinical findings, offering insights for researchers, scientists, and professionals in the field of drug development.
Introduction to IBI389
IBI389 is a T-cell engaging bispecific antibody designed to redirect a patient's own T-cells to recognize and eliminate cancer cells expressing CLDN18.2.[1] CLDN18.2 is a tight junction protein that is normally expressed in a limited manner in gastric mucosa but is aberrantly expressed on the surface of various tumor cells, including those in gastric, gastroesophageal junction, and pancreatic cancers.[1] This differential expression profile makes CLDN18.2 an attractive target for cancer therapy. IBI389 simultaneously binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex and to CLDN18.2 on tumor cells, facilitating the formation of a cytolytic synapse and subsequent tumor cell lysis.[1]
Core Mechanism of Action
The primary mechanism of action of IBI389 is to function as a T-cell engager, physically linking cytotoxic T-lymphocytes to CLDN18.2-positive tumor cells. This process is independent of the T-cell's natural antigen specificity. The key steps are as follows:
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Dual Target Engagement: One arm of the bispecific antibody binds to the extracellular domain of CLDN18.2 on the tumor cell surface, while the other arm binds to the CD3 component of the T-cell receptor complex on a T-cell.
-
Immunological Synapse Formation: This dual binding brings the T-cell into close proximity with the tumor cell, forcing the formation of an immunological synapse.
-
T-Cell Activation: The engagement of the CD3 receptor, even in the absence of co-stimulatory signals, triggers the T-cell activation signaling cascade.
-
Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell. This process is known as T-cell dependent cellular cytotoxicity (TDCC).
-
T-Cell Proliferation and Cytokine Release: T-cell activation also leads to the proliferation of T-cells and the release of pro-inflammatory cytokines, which can further enhance the anti-tumor immune response.
Preclinical studies have indicated that IBI389 can bind to tumor cells and demonstrate significant anti-tumor effects even in cell lines with low CLDN18.2 expression.[2][3]
Signaling Pathways
The mechanism of action of IBI389 involves the activation of the CD3 signaling pathway in T-cells.
Upon engagement of the CD3 complex by IBI389, a signaling cascade is initiated within the T-cell, leading to its activation. The key events in this pathway include:
-
ITAM Phosphorylation: The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits are phosphorylated by Src family kinases, such as Lck.
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.
-
Downstream Signaling Cascades: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. This leads to the activation of multiple signaling pathways, including:
-
PLCγ1-Calcium Flux Pathway: Activation of phospholipase C gamma 1 (PLCγ1) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
-
Ras-MAPK Pathway: Activation of the Ras-MAPK pathway results in the activation of the transcription factor AP-1.
-
PKC-NF-κB Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
The activation of these transcription factors ultimately leads to the expression of genes involved in T-cell activation, proliferation, cytokine production, and cytotoxicity.
Experimental Protocols
Detailed proprietary experimental protocols for IBI389 are not publicly available. However, the following are representative methodologies typically employed in the preclinical and clinical development of bispecific T-cell engagers.
-
Binding Affinity and Specificity Assays:
-
Objective: To determine the binding affinity (Kd) of IBI389 to both CLDN18.2 and CD3, and to confirm its specificity.
-
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Recombinant CLDN18.2 and CD3 proteins are coated on plates, and the binding of serially diluted IBI389 is detected.
-
SPR (Surface Plasmon Resonance): Provides real-time kinetics of the binding interaction between IBI389 and its targets.
-
Flow Cytometry: CLDN18.2-expressing tumor cell lines and CD3-expressing T-cells are incubated with fluorescently labeled IBI389 to assess cell surface binding.
-
-
-
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays:
-
Objective: To quantify the ability of IBI389 to induce T-cell mediated killing of CLDN18.2-positive tumor cells.
-
Method:
-
CLDN18.2-positive target tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells as effector cells at various effector-to-target (E:T) ratios.
-
IBI389 is added at a range of concentrations.
-
After an incubation period (e.g., 48-72 hours), tumor cell viability is measured using assays such as lactate dehydrogenase (LDH) release, calcein-AM staining, or luciferase-based reporter systems.
-
The percentage of specific lysis is calculated, and the EC50 (half-maximal effective concentration) is determined.
-
-
-
T-Cell Activation and Proliferation Assays:
-
Objective: To confirm that IBI389 activates T-cells in the presence of target cells.
-
Methods:
-
Flow Cytometry for Activation Markers: Following co-culture in a TDCC assay, T-cells are stained for activation markers such as CD25 and CD69.
-
CFSE (Carboxyfluorescein succinimidyl ester) Proliferation Assay: T-cells are labeled with CFSE prior to co-culture. T-cell proliferation is measured by the dilution of the CFSE dye as cells divide.
-
-
-
Cytokine Release Assays:
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Objective: To measure the profile and quantity of cytokines released upon IBI389-mediated T-cell activation.
-
Method: Supernatants from the TDCC assays are collected at various time points and analyzed for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10 using multiplex assays like Luminex or single-plex ELISAs.
-
-
Study Design: An open-label, multicenter, Phase Ia/Ib study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of IBI389 in patients with advanced solid tumors.[4][5]
-
Phase Ia (Dose Escalation):
-
Phase Ib (Dose Expansion):
-
Primary Outcome Measures:
-
Incidence of Dose-Limiting Toxicities (DLTs).
-
Incidence and severity of adverse events.
-
-
Secondary Outcome Measures:
-
Objective Response Rate (ORR).
-
Disease Control Rate (DCR).
-
Pharmacokinetics (PK) profile.
-
Quantitative Data Summary
The following tables summarize the preliminary efficacy and safety data from the Phase I clinical trial of IBI389 (NCT05164458).
Table 1: Preliminary Efficacy of IBI389 in CLDN18.2-Positive Tumors
| Tumor Type | Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Gastric/Gastroesophageal Junction Cancer | ≥2 prior lines of therapy | 26 | 30.8% | 73.1% |
| Pancreatic Ductal Adenocarcinoma | CLDN18.2 expression ≥10% | 23 | 30.4% | 69.6% |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase I Study (All Patients)
| Adverse Event Category | Any Grade | Grade ≥3 |
| Any TRAE | 97.4% | 55.3% |
| Most Common Grade ≥3 TRAEs (≥4%) | ||
| Gamma-glutamyl transferase increased | N/A | 21.9% |
| Lymphocyte count decreased | N/A | 13.2% |
| Nausea | N/A | 4.4% |
| Cytokine Release Syndrome (CRS) | ||
| Any Grade CRS | 57.0% | 0.9% (Grade 3) |
Data as of January 9, 2024, presented at ASCO.[4][5]
Conclusion
IBI389 (GS-389) is a promising anti-CLDN18.2/CD3 bispecific T-cell engager with a well-defined mechanism of action. By redirecting T-cells to kill CLDN18.2-expressing tumor cells, it has demonstrated encouraging preliminary efficacy in patients with advanced gastric, gastroesophageal junction, and pancreatic cancers. The safety profile, including the incidence and management of cytokine release syndrome, is a key area of ongoing investigation. Further clinical development will be crucial to fully elucidate the therapeutic potential of IBI389 in solid tumors.
References
- 1. Facebook [cancer.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. Bispecific T Cell Engager Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 5. Innovent Delivers Oral Presentations at the 2024 ASCO Annual Meeting on Clinical Data of First-in-Class anti-CLDN18.2/CD3 Bispecific Antibody (IBI389) for the Treatment of Advanced Pancreatic Cancer and Gastric Cancer [prnewswire.com]
An In-depth Technical Guide to GS-389 Compounds: IBI389 and GT 389-255
Disclaimer: The term "GS-389" is ambiguous and appears to refer to at least two distinct therapeutic compounds in development, as well as unrelated commercial products. This guide provides a comprehensive overview of the available scientific and clinical data for two investigational drugs, IBI389 and GT 389-255, which may be the subject of the user's query.
Part 1: IBI389 - A Novel Bispecific Antibody for Cancer Immunotherapy
Introduction and Overview
IBI389 is an investigational first-in-class bispecific antibody that targets Claudin 18.2 (CLDN18.2) and the CD3 epsilon chain of the T-cell receptor complex.[1][2] Developed by Innovent Biologics, IBI389 is designed to redirect T-cells to recognize and eliminate tumor cells expressing CLDN18.2.[1][2] This T-cell engaging (TCE) antibody is currently undergoing clinical evaluation for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2]
Mechanism of Action
IBI389's mechanism of action is predicated on its dual-binding capability. One arm of the antibody binds to CLDN18.2, a protein expressed on the surface of tumor cells in various gastrointestinal cancers, while the other arm binds to CD3 on T-cells.[1][2] This bridging action forces an immune synapse between the T-cell and the cancer cell, leading to T-cell activation, proliferation, and subsequent cytotoxic killing of the tumor cell.[1][2] This process is independent of the traditional T-cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex (MHC).[3]
Preclinical Studies
Preclinical investigations of IBI389 have demonstrated its potential as a potent anti-tumor agent. In vitro studies showed that IBI389 could effectively bind to tumor cell lines with varying levels of CLDN18.2 expression, including those with low expression.[1][2] Furthermore, these studies confirmed that IBI389 could induce T-cell-mediated cytotoxicity against these tumor cells.[1][2] The preclinical data also suggested a manageable safety profile, with a potentially low risk of cytokine release syndrome (CRS), a common adverse event associated with T-cell engaging therapies.[1][3]
Clinical Development: The NCT05164458 Trial
IBI389 is currently being evaluated in a Phase 1a/1b, open-label, multicenter clinical trial (NCT05164458) to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[4]
The study is designed with a dose-escalation phase (Phase 1a) followed by a dose-expansion phase (Phase 1b).[4]
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Patient Population: Eligible patients are adults (18-75 years) with histologically confirmed advanced or metastatic solid tumors who have failed or are intolerant to standard therapies.[4] Patients are required to have a life expectancy of at least 12 weeks and an ECOG performance status of 0 or 1.[4] Tissue samples are required for the analysis of CLDN18.2 expression.[4]
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Dose Escalation (Phase 1a): This phase aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of IBI389.[4] The dosing regimen involves intravenous administration of IBI389, with a step-up dosing strategy employed at higher dose levels to mitigate the risk of CRS.[5]
-
Dose Expansion (Phase 1b): This phase further evaluates the safety and preliminary efficacy of IBI389 in specific cohorts of patients with CLDN18.2-positive solid tumors.[4]
-
Endpoints: The primary objective is to assess the safety and tolerability of IBI389.[5] Secondary objectives include evaluating the preliminary anti-tumor activity, with endpoints such as Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed according to RECIST v1.1 criteria.[5]
Preliminary results from the Phase 1 trial have been presented, demonstrating a manageable safety profile and promising anti-tumor activity.
Table 1: Preliminary Efficacy of IBI389 in Advanced Gastric or Gastroesophageal Junction Cancer (G/GEJC) [6]
| Efficacy Endpoint | Value (n=26) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 30.8% | 14.3 - 51.8% |
| Disease Control Rate (DCR) | 73.1% | 52.2 - 88.4% |
Table 2: Preliminary Efficacy of IBI389 in Advanced Pancreatic Ductal Adenocarcinoma (PDAC) (at 600 µg/kg) [5]
| Efficacy Endpoint | Value (n=23) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 30.4% | 13.2 - 52.9% |
| Disease Control Rate (DCR) | 69.6% | 47.1 - 86.8% |
Table 3: Key Treatment-Related Adverse Events (TRAEs) in Patients with Advanced PDAC (n=64) [5]
| Adverse Event | Any Grade | Grade ≥3 |
| All TRAEs | 96.9% | 54.7% |
| Gamma-glutamyl transferase increased | Not Reported | 20.3% |
| Lymphocyte count decreased | Not Reported | 9.4% |
| Nausea | Not Reported | 7.8% |
| Cytokine Release Syndrome (CRS) | 51.6% | 0% |
Part 2: GT 389-255 - A Lipase Inhibitor for Obesity
Introduction and Overview
GT 389-255 is an investigational drug that was being developed for the treatment of obesity.[7] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[7] The development of GT 389-255 was undertaken by Peptimmune, which reportedly filed for liquidation in 2011, and the current status of the compound is unclear.
Mechanism of Action
GT 389-255 is designed to act locally in the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[7] The lipase inhibitor component of the conjugate blocks the action of pancreatic lipase, an enzyme essential for the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. The hydrogel polymer component is intended to bind the undigested fats, potentially reducing the gastrointestinal side effects associated with other lipase inhibitors like orlistat.[7]
Clinical Development
Table 4: GT 389-255 Development Summary
| Feature | Description |
| Compound Type | Conjugate of a pancreatic lipase inhibitor and a fat-binding hydrogel polymer |
| Proposed Indication | Obesity |
| Mechanism of Action | Inhibition of fat digestion and absorption |
| Development Stage | Completed Phase I clinical trials |
| Developer | Peptimmune (company status: inactive) |
| Reported Phase I Outcome | Well-tolerated in healthy volunteers |
Chemical Structure
A precise chemical structure for the proprietary pancreatic lipase inhibitor component of GT 389-255 is not publicly available. The synthesis of synthetic pancreatic lipase inhibitors often utilizes a backbone resembling triglycerides, such as 1,3-diaminopropan-2-ol, to create molecules with modified linkages that can inhibit the enzyme.[9]
Conclusion
The designation "this compound" is not a standard identifier for a single therapeutic compound. This guide has detailed the available technical information for two distinct investigational drugs, IBI389 and GT 389-255, which may be the compounds of interest. IBI389 is a promising bispecific antibody in active clinical development for cancer immunotherapy, with encouraging preliminary data. GT 389-255 is a lipase inhibitor for obesity that showed early promise but whose development appears to have been discontinued. Researchers and drug development professionals should be aware of this ambiguity and specify the compound of interest when seeking further information.
References
- 1. Innovent Delivers Oral Presentations at the 2024 ASCO Annual Meeting on Clinical Data of First-in-Class anti-CLDN18.2/CD3 Bispecific Antibody (IBI389) for the Treatment of Advanced Pancreatic Cancer and Gastric Cancer [prnewswire.com]
- 2. Innovent Presents Clinical Data on IBI389 at 2024 ASCO for Pancreatic and Gastric Cancer [synapse.patsnap.com]
- 3. Innovent Announces First Patient Dosing of Claudin18.2/CD3 Bispecific Antibody IBI389 in Phase 1a/1b Clinical Trial for Advanced Solid Tumor [clival.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Safety and efficacy of IBI389, an anti-CLDN18.2/CD3 bispecific antibody, in patients with advanced pancreatic ductal adenocarcinoma: Preliminary results from a phase 1 study. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Combating Obesity: Utilizing Natural and Chemical Compounds for Lipid Modification-A Mini-Review [jscholaronline.org]
(±)-O,O-Dimethylcoclaurine synthesis pathway
An In-depth Technical Guide to the Synthesis of (±)-O,O-Dimethylcoclaurine
This document provides a comprehensive technical overview of a viable synthetic pathway for (±)-O,O-Dimethylcoclaurine, also known as (±)-Laudanosine. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
(±)-O,O-Dimethylcoclaurine is a benzyltetrahydroisoquinoline alkaloid. Its core structure is prevalent in a wide range of biologically active natural products. The synthesis of this and related compounds is of significant interest for pharmacological research. This guide outlines a robust and well-established four-step synthetic route commencing from commercially available precursors, primarily employing the Bischler-Napieralski reaction as the key strategic step for constructing the isoquinoline core.
Overall Synthetic Pathway
The synthesis of (±)-O,O-Dimethylcoclaurine can be achieved through a four-step sequence involving amide formation, Bischler-Napieralski cyclization, reduction of the resulting imine, and finally, N-methylation.
Caption: Overall synthetic pathway for (±)-O,O-Dimethylcoclaurine.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each key step in the synthesis. All quantitative data, including yields and melting points for intermediates and the final product, are summarized in Table 1.
Table 1: Summary of Quantitative Data for the Synthesis of (±)-O,O-Dimethylcoclaurine
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO4 | 359.42 | 90-95 | 126-128 |
| 2 | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | C20H23NO4 | 341.40 | 80-85 | 99-101 |
| 3 | (±)-N-Norlaudanosine (Tetrahydropapaverine) | C20H25NO4 | 343.42 | 90-95 | 94-96 |
| 4 | (±)-O,O-Dimethylcoclaurine ((±)-Laudanosine) | C21H27NO4 | 357.45 | 85-90 | 114-116 |
Step 1: Amide Formation
Reaction: 3,4-Dimethoxyphenethylamine + 3,4-Dimethoxyphenylacetyl Chloride → N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Protocol:
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).
-
A solution of 3,4-dimethoxyphenylacetyl chloride (1.05 eq) in DCM is added dropwise to the cooled reaction mixture over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.
-
The product is purified by recrystallization from ethyl acetate/hexane.
Step 2: Bischler-Napieralski Cyclization
Reaction: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide → 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Protocol:
-
The amide from Step 1 (1.0 eq) is dissolved in dry toluene in a round-bottomed flask equipped with a reflux condenser.
-
Phosphorus oxychloride (POCl3, 2.2 eq) is added dropwise to the stirred solution at 40 °C.[1]
-
After the addition is complete, the mixture is heated to reflux (approximately 110 °C) and maintained for 2 hours.[1][2]
-
The reaction is then cooled in an ice bath, leading to the precipitation of the product as its phosphate salt.
-
The solid is collected by filtration and dissolved in water.
-
The aqueous solution is basified to pH > 10 with a 40% sodium hydroxide solution, and the free base is extracted with DCM.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the dihydroisoquinoline.[1]
Step 3: Reduction of Dihydroisoquinoline
Reaction: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline → (±)-N-Norlaudanosine
Protocol:
-
The dihydroisoquinoline from Step 2 (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH4, 1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[3][4]
-
After the addition, the reaction is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
Water is carefully added to the residue to quench any remaining NaBH4.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (±)-N-Norlaudanosine.
Step 4: N-Methylation (Eschweiler-Clarke Reaction)
Reaction: (±)-N-Norlaudanosine → (±)-O,O-Dimethylcoclaurine
Protocol:
-
To the secondary amine from Step 3 (1.0 eq) is added formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).[5][6]
-
The mixture is heated to 80-90 °C and stirred for 18 hours. The reaction is typically monitored for the cessation of CO2 evolution.[5]
-
The reaction mixture is cooled to room temperature and basified to pH 11 with 2M NaOH.
-
The aqueous phase is extracted three times with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure (±)-O,O-Dimethylcoclaurine.
Experimental Workflow Visualization
The general workflow for a single synthetic step, from reaction setup to product isolation and purification, is illustrated below.
Caption: General experimental workflow for a synthetic step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Discovery and Background of CMK389
Note to the Reader: The initial query for "GS-389" yielded ambiguous results referring to multiple distinct entities. This technical guide focuses on CMK389 , an investigational therapeutic agent, based on the assumption that its scientific nature aligns best with the user's request for an in-depth technical guide for a scientific audience. The information presented herein is based on publicly available data from clinical trial registries and lay summaries, as detailed quantitative results and preclinical study protocols are not fully available in the public domain.
This document provides a comprehensive overview of CMK389, an investigational monoclonal antibody. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and development history of this compound.
Introduction and Background
CMK389 is a monoclonal antibody developed by Novartis for the potential treatment of inflammatory diseases.[1] It has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis.[1][2] The development of CMK389 stems from research into the role of specific cytokines in the inflammatory cascade of these diseases.
Discovery and Rationale
The discovery of CMK389 is rooted in the growing understanding of the role of Interleukin-18 (IL-18) in mediating inflammatory responses. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immunity. Elevated levels of IL-18 have been associated with the pathogenesis of various autoimmune and inflammatory conditions. The rationale for developing an IL-18 inhibitor like CMK389 is to neutralize the activity of this cytokine, thereby reducing the downstream inflammatory effects that contribute to diseases like pulmonary sarcoidosis and atopic dermatitis.
Mechanism of Action
CMK389 is an Interleukin-18 (IL-18) inhibitor.[1] It is a monoclonal antibody designed to specifically bind to and neutralize the activity of IL-18. By doing so, CMK389 is expected to block the signaling pathway initiated by IL-18, which in turn would reduce the production of other pro-inflammatory cytokines and dampen the overall inflammatory response.
Below is a diagram illustrating the proposed mechanism of action of CMK389 in inhibiting the IL-18 signaling pathway.
Preclinical Studies
Detailed protocols and quantitative data from preclinical studies of CMK389 are not extensively available in the public domain. Such studies would have typically involved in vitro assays to confirm the binding affinity and neutralizing capacity of CMK389 against IL-18. In vivo studies in animal models of inflammatory diseases would have been conducted to assess the pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety of the antibody.
Clinical Development
CMK389 has been evaluated in Phase 2 clinical trials for two primary indications: chronic pulmonary sarcoidosis and atopic dermatitis.
A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.[3][4]
Experimental Protocol:
-
Study Design: Participants were randomized to receive either CMK389 or a placebo.[4]
-
Treatment: CMK389 was administered as an intravenous (IV) infusion at a dose of 10 mg/kg every 4 weeks for a total of 4 doses.[5]
-
Primary Outcome: The primary endpoint was the change from baseline in the percentage of predicted Forced Vital Capacity (FVC) at week 16.[6]
Data Presentation:
Table 1: Demographics and Baseline Characteristics of the NCT04064242 Study Population.
| Characteristic | Value |
| Number of a a Participants | 62 |
| Age Range | 31 to 67 years |
| Sex | 42 men, 20 women |
Source: Novartis Clinical Trial Results Lay Summary[5]
Table 2: High-Level Efficacy and Safety Results of the NCT04064242 Study.
| Outcome | Result |
| Primary Efficacy Endpoint | |
| Change in Percent Predicted FVC | No meaningful change in how easily participants could breathe compared to placebo.[5] |
| Secondary Efficacy Endpoints | |
| Need for Increased Steroid Use | About the same number of participants in the CMK389 and placebo groups needed more steroids.[5] |
| Other Measures of Sarcoidosis | No meaningful changes in other measures of chronic pulmonary sarcoidosis compared to placebo.[5] |
| Safety | |
| Adverse Events | More than half of the participants (42 of 62) had adverse events.[5] |
| Serious Adverse Events | 2 participants had serious adverse events.[5] |
| Deaths | None reported.[5] |
| Discontinuation due to Adverse Events | No participants left the trial due to an adverse event.[5] |
| Overall Conclusion | The researchers concluded there were no new safety concerns for CMK389 in this trial.[5] |
Source: Novartis Clinical Trial Results Lay Summary[5]
The following diagram illustrates the workflow of the NCT04064242 clinical trial.
A Phase 2, randomized, placebo-controlled, multicenter study was conducted to assess the efficacy and safety of CMK389 in patients with moderate to severe atopic dermatitis.[7][8]
Experimental Protocol:
-
Study Design: A randomized, subject and investigator blinded, placebo-controlled multicenter study.[8]
-
Treatment: Participants received either CMK389 or placebo.[8] The study consisted of a 12-week treatment period with 4-weekly administrations.[7]
-
Primary Outcome: The main purpose was to assess the efficacy and safety of CMK389 in patients with atopic dermatitis.[7]
Data Presentation:
Table 3: Demographics of the NCT04836858 Study Population.
| Characteristic | Value |
| Number of Participants | 71 |
| Age Range | 19 to 63 years |
| Sex | 45 men, 22 women |
Source: Novartis Clinical Trial Results Lay Summary[2]
Table 4: High-Level Efficacy and Safety Results of the NCT04836858 Study.
| Outcome | Result |
| Primary Efficacy Endpoint | |
| Clear or Almost Clear Skin | After 4 months of treatment, there was a slightly higher number of participants with clear or almost clear skin in the CMK389 groups compared to the placebo group.[2] |
| Safety | |
| Adverse Events | A similar percentage of participants had adverse events in each treatment group.[2] |
| Discontinuation due to Adverse Events | One participant left the trial because of an adverse event.[2] |
| Overall Conclusion | The researchers found no new safety concerns for CMK389 in this trial.[2] |
Source: Novartis Clinical Trial Results Lay Summary[2]
Summary and Future Directions
CMK389, an anti-IL-18 monoclonal antibody, has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis. While the primary efficacy endpoints in these studies were not met, the safety profile of CMK389 appeared to be acceptable, with no new safety concerns identified.[2][5] The future development of CMK389 is uncertain. Novartis has not announced plans for further trials in pulmonary sarcoidosis.[5] Further research and analysis of the existing data may be required to determine if there are specific patient populations that might benefit from IL-18 inhibition or if alternative dosing regimens could yield more favorable efficacy outcomes.
References
- 1. CMK-389 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. novctrd.com [novctrd.com]
- 3. Study of Efficacy, Safety and Tolerability of CMK389 in Patients With Chronic Pulmonary Sarcoidosis [ctv.veeva.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. novctrd.com [novctrd.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
The Diverse Biological Activities of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This structural motif imparts a rigid, three-dimensional framework that allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets. Consequently, THIQ analogs have emerged as a promising class of molecules in the pursuit of novel therapeutics for a multitude of diseases, ranging from cancer and neurodegenerative disorders to infectious diseases and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the significant biological activities of THIQ analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of THIQ-based drug candidates.
Anticancer Activity
Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of various THIQ analogs has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative THIQ derivatives against different cancer cell lines and molecular targets.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| GM-3-18 | KRas (Colo320) | 0.9 - 10.7 | [1] |
| GM-3-121 | Anti-angiogenesis | 1.72 | [1] |
| 17d | MCF-7 | 0.0026 | |
| 17e | MCF-7 | 0.0089 | |
| 7e | MCF7 | 0.117 - 3.8 | [2] |
| 8d | A549 | 0.117 - 3.8 | [2] |
| 4i | H1975 | GI50 = 59.1% | |
| 4j | H1975 | GI50 = 63.0% |
Experimental Protocols
Synthesis of Tetrahydroisoquinoline Analogs (General Procedures)
Two classical methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature or with gentle heating.
-
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[3][4][5][6][7]
In Vitro Antiproliferative Activity Assays
The cytotoxic effects of THIQ analogs on cancer cell lines are commonly evaluated using the following assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified spectrophotometrically.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12][13][14][15] The addition of a single reagent results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Enzyme Inhibition Assays
-
Tubulin Polymerization Inhibition Assay: This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.[16][17][18][19][20] The polymerization is typically monitored by measuring the increase in light scattering or fluorescence in a microplate reader.
-
KRas Inhibition Assay: The inhibitory activity of THIQ analogs against KRas can be determined using various methods, including biochemical assays with purified protein or cell-based assays that measure the downstream signaling of KRas.[1]
Signaling Pathways and Workflows
Neuroprotective Activity
THIQ analogs have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action often involve the modulation of oxidative stress, neuroinflammation, and neuronal apoptosis.
Quantitative Neuroprotective Data
The neuroprotective effects of THIQ analogs are often assessed in cellular and animal models of neurodegeneration.
| Compound | Model | Effect | Reference |
| Tetrahydroisoquinoline (TIQ) | MPP+ in vitro model | Attenuated loss of cell viability | |
| Tetrahydroisoquinoline (TIQ) | MPTP mouse model | Increased striatal dopamine levels | |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced PD model in rats | Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis |
Experimental Protocols
In Vivo Model of Parkinson's Disease
-
MPTP-Induced Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a reliable model of Parkinson's disease in mice.[21][22][23][24][25] MPTP is systemically administered, and it crosses the blood-brain barrier where it is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.
In Vitro Model of Parkinson's Disease
-
MPP+ Induced Neurotoxicity in SH-SY5Y Cells: The neuroblastoma cell line SH-SY5Y is differentiated into a dopaminergic-like phenotype and then treated with MPP+, the active metabolite of MPTP. This in vitro model is used to screen for compounds with neuroprotective effects against MPP+-induced cell death.
Signaling Pathways and Workflows
Antimicrobial Activity
A growing body of evidence suggests that THIQ derivatives possess significant antimicrobial properties, including antibacterial and antiviral activities.
Quantitative Antimicrobial Data
The antimicrobial potency of THIQ analogs is typically determined by their minimum inhibitory concentration (MIC) for bacteria or their half-maximal effective concentration (EC50) for viruses.
| Compound ID | Organism/Virus | MIC/EC50 (µM) | Reference |
| Compound 2A | Various bacterial strains | 3.5 - 20 (MIC) | |
| Compound 2B | Methicillin-resistant S. aureus | 32 (MIC) | |
| Compound 30 | HIV-1 | 8.2 (EC50) | |
| Compound 32 | HIV-1 | 4.6 (EC50) | |
| Compound 36 | HIV-1 | 5.3 (EC50) |
Experimental Protocols
Antibacterial Susceptibility Testing
-
Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.[26][27][28][29][30] Serial dilutions of the THIQ analog are prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the target bacterium is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Antiviral Activity Assay
-
Anti-HIV Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.[31][32][33][34][35] The assay can be performed using various formats, including non-radioactive colorimetric or fluorescent methods.
Anti-inflammatory Activity
Certain THIQ analogs have been identified as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Data
| Compound ID | Target/Assay | IC50/Effect | Reference |
| Compound 36 | PDE4D | Significant inhibitory potency | |
| Compound 36 | TNF-α release (LPS-stimulated RAW 264.7) | Significant inhibition |
Experimental Protocols
Enzyme Inhibition Assay
-
Phosphodiesterase 4 (PDE4) Inhibition Assay: PDE4 is a key enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The inhibitory activity of THIQ analogs against PDE4 can be measured using biochemical assays with the purified enzyme.[36][37][38][39][40]
Cell-Based Anti-inflammatory Assay
-
LPS-Stimulated TNF-α Release in RAW 264.7 Cells: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the production and release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[41][42][43][44] The ability of THIQ analogs to inhibit this release is then quantified, typically by ELISA.
Signaling Pathways and Workflows
The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of THIQ analogs, spanning anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the versatility of this chemical framework. This technical guide has provided a snapshot of the current landscape of THIQ-based drug discovery, highlighting key quantitative data, experimental methodologies, and the intricate signaling pathways involved. It is evident that a deep understanding of the structure-activity relationships, coupled with robust preclinical testing, will be paramount in translating the therapeutic potential of these fascinating molecules into clinical realities. As research in this area progresses, it is anticipated that novel THIQ analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles will emerge, offering new hope for the treatment of a wide range of human diseases.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. modelorg.com [modelorg.com]
- 22. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. rr-asia.woah.org [rr-asia.woah.org]
- 31. benchchem.com [benchchem.com]
- 32. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 34. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay [mdpi.com]
- 35. profoldin.com [profoldin.com]
- 36. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bpsbioscience.com [bpsbioscience.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. abcam.com [abcam.com]
- 40. pnas.org [pnas.org]
- 41. researchgate.net [researchgate.net]
- 42. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 43. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GS-389 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-389 is a novel tetrahydroisoquinoline analog that has been investigated for its vasodilatory properties. Structurally related to higenamine and papaverine, this compound has demonstrated a distinct pharmacological profile, suggesting its potential as a therapeutic agent in cardiovascular diseases. This technical guide provides a comprehensive overview of the target identification and validation studies of this compound, based on the available preclinical research. The information is presented to aid researchers and drug development professionals in understanding the mechanism of action and the experimental basis for the characterization of this compound.
Target Identification
Based on preclinical pharmacological evaluations, the primary molecular targets of this compound appear to be phosphodiesterases (PDEs) and calcium channels . The compound has been characterized as a calcium antagonist and an inhibitor of cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent phosphodiesterases .[1]
The vasorelaxant effect of this compound is primarily attributed to its ability to inhibit the metabolism of cGMP.[2] This is supported by evidence showing that this compound significantly increases cGMP levels in vascular tissue.[2]
Mechanism of Action & Signaling Pathway
This compound induces endothelium-independent relaxation of vascular smooth muscle.[2] The proposed mechanism of action involves the following key steps:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits cGMP-specific phosphodiesterase, leading to an accumulation of intracellular cGMP.
-
Modulation of Calcium Channels: this compound is believed to interfere with the release of intracellular Ca2+.[2] This calcium antagonistic action contributes to its vasodilatory effect.
-
Potentiation of Vasodilatory Signals: The compound potentiates the vasodilatory effects of agents that act through the cGMP pathway, such as sodium nitroprusside, and also those acting via cAMP, like isoproterenol.[2]
The proposed signaling pathway for the vasorelaxant effect of this compound is illustrated below:
Target Validation: Preclinical Studies
The validation of this compound's targets and mechanism of action has been primarily conducted through ex vivo studies using isolated vascular and cardiac tissues. These studies have compared the pharmacological effects of this compound with structurally similar compounds.
Comparative Vasorelaxant Effects
The vasorelaxant properties of this compound were compared with papaverine and higenamine on isolated rat aortic rings pre-contracted with phenylephrine (3 μM) and high K+ (60 mM). The rank order of potency for relaxation of phenylephrine-induced contraction was higenamine > papaverine > this compound. For high K+-induced contraction, the rank order was papaverine > this compound > higenamine.
| Contractile Agent | Rank Order of Potency for Vasorelaxation |
| Phenylephrine (3 μM) | Higenamine > Papaverine > this compound |
| High K+ (60 mM) | Papaverine > this compound > Higenamine |
Note: Specific IC50 or EC50 values are not available in the publicly accessible literature.
Inhibition of Ca2+-Induced Contraction
The inhibitory effect of this compound on calcium-induced contractions in a Ca2+-free medium was also assessed. Papaverine was found to be the most potent inhibitor of Ca2+-induced contractions stimulated by both high K+ and phenylephrine.
| Stimulant | Inhibitory Potency on Ca2+-Induced Contraction |
| High K+ | Papaverine > this compound ≈ Higenamine |
| Phenylephrine | Papaverine > this compound > Higenamine |
Note: Specific IC50 values are not available in the publicly accessible literature.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used in the characterization of this compound. The exact parameters for the original studies may have varied.
Isolated Aortic Ring Vasorelaxation Assay
This assay is used to assess the vasorelaxant effects of a compound on isolated arterial segments.
Methodology:
-
Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bath solution is changed every 15-20 minutes.
-
Contraction: A stable contraction is induced by adding a contractile agent such as phenylephrine (e.g., 1-3 μM) or a high concentration of potassium chloride (e.g., 60 mM).
-
Treatment: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the maximal contraction induced by the contractile agent. The EC50 value (the concentration of the compound that produces 50% of its maximal effect) can then be calculated.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory activity of a compound on PDE enzymes.
Methodology:
-
Enzyme Preparation: PDE enzymes are typically isolated from animal tissues (e.g., rabbit brain for cGMP-PDE) or can be recombinant human enzymes.
-
Reaction Mixture: The assay is performed in a reaction buffer containing a fixed concentration of the PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 20-30 minutes). During this time, the PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).
-
Termination: The reaction is terminated by adding a stop solution, often containing a PDE inhibitor like IBMX, or by heat inactivation.
-
Detection: The amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available assay kits that use fluorescence or luminescence detection.
-
Data Analysis: The percentage of inhibition of PDE activity is calculated for each concentration of this compound, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined.
Measurement of cGMP in Vascular Tissue
This protocol is for quantifying the levels of cGMP in vascular tissue following treatment with a test compound.
Methodology:
-
Tissue Preparation and Treatment: Isolated aortic rings are prepared and equilibrated as described in the vasorelaxation assay protocol. The tissues are then incubated with the test compound (this compound) for a specified time.
-
Homogenization: After incubation, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity and then homogenized in a cold buffer (e.g., trichloroacetic acid or ethanol) to extract the cyclic nucleotides.
-
Centrifugation: The homogenate is centrifuged to pellet the protein and other cellular debris.
-
Extraction: The supernatant containing the cGMP is collected and the extraction solvent is removed (e.g., by ether extraction for trichloroacetic acid or by evaporation for ethanol).
-
Quantification: The amount of cGMP in the extract is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: The cGMP concentration is typically normalized to the protein content of the tissue sample, which is determined from the pellet using a standard protein assay (e.g., Bradford or BCA assay). The results are expressed as pmol of cGMP per mg of protein.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to the clinical stages of drug development. The reasons for this could be varied, including but not limited to, unfavorable pharmacokinetic properties, off-target effects, toxicity, or a strategic decision by the developing entity.
Conclusion
This compound is a preclinical vasodilatory agent that has been shown to act through the inhibition of phosphodiesterases and modulation of calcium channels, leading to an increase in intracellular cGMP. Its pharmacological profile has been characterized in ex vivo models, demonstrating a distinct pattern of activity compared to structurally related compounds. While the preclinical data are promising, the lack of publicly available information on further development, including clinical trials, suggests that its journey to becoming a therapeutic agent has not progressed or is not disclosed. This technical guide summarizes the foundational scientific knowledge on this compound, providing a basis for further research and a deeper understanding of its potential.
References
In Vitro Effects of GS-389: An In-Depth Technical Review
An important clarification regarding the subject of this document: Initial searches for "GS-389" in scientific and drug development databases did not yield information on a compound with biological activity. The designation "this compound" is predominantly associated with a coaxial cable cutting and stripping tool. There is, however, information available for a similarly named compound, GT-389-255 , which is a novel lipase inhibitor. This guide will proceed by summarizing the available information on GT-389-255, as it is the most relevant pharmacological agent identified. Researchers interested in "this compound" should verify the compound's designation.
Introduction to GT-389-255
GT-389-255 is an investigational therapeutic agent developed for the treatment of obesity.[1] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[1] This unique structure is designed to act locally within the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[1] The therapeutic goal of GT-389-255 is to induce weight loss with an improved side-effect profile compared to existing lipase inhibitors like Orlistat.[1]
Mechanism of Action
The primary mechanism of action of GT-389-255 is the inhibition of pancreatic lipase. This enzyme plays a crucial role in the digestion of triglycerides, breaking them down into smaller molecules that can be absorbed by the intestines. By inhibiting this enzyme, GT-389-255 is expected to prevent the absorption of more than 30% of dietary fat.[1] The unabsorbed fat then passes through the digestive system. The hydrogel polymer component of GT-389-255 is designed to bind the unabsorbed fat, which is anticipated to mitigate the gastrointestinal side effects, such as oily incontinence, that are commonly associated with other lipase inhibitors.[1]
A diagram illustrating the proposed mechanism of action is provided below.
Quantitative Data
Currently, there is limited publicly available quantitative in vitro data for GT-389-255. The available information primarily comes from early-phase clinical trial descriptions and press releases.
| Parameter | Value/Description | Source |
| Target | Pancreatic Lipase | [1] |
| Expected Fat Absorption Inhibition | > 30% | [1] |
| Systemic Absorption | Minimal (< 1% of the lipase inhibitor is absorbed; the polymer is not absorbed) | [1] |
Experimental Protocols
Detailed in vitro experimental protocols for GT-389-255 have not been published. However, based on its mechanism of action, standard assays to characterize a lipase inhibitor would likely include:
Pancreatic Lipase Activity Assay
Objective: To determine the inhibitory activity of GT-389-255 on pancreatic lipase.
General Procedure:
-
A substrate for pancreatic lipase, such as a p-nitrophenyl ester of a fatty acid, is prepared in a suitable buffer.
-
Porcine pancreatic lipase is added to the substrate solution.
-
The test compound (GT-389-255) at various concentrations is added to the enzyme-substrate mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The enzymatic activity is measured by monitoring the release of the chromogenic product (e.g., p-nitrophenol) over time using a spectrophotometer.
-
The concentration of GT-389-255 that inhibits 50% of the enzyme's activity (IC50) is calculated.
The workflow for a typical lipase inhibition assay is depicted below.
References
An In-depth Technical Guide to Phosphodiesterase Inhibition
Disclaimer: Initial searches for a phosphodiesterase inhibitor specifically designated "GS-389" did not yield any publicly available scientific literature or clinical data. The identifier "this compound" is associated with unrelated products, including a coaxial cutting tool. This guide, therefore, provides a comprehensive overview of the broader topic of phosphodiesterase (PDE) inhibition, a crucial area in drug discovery and development. The principles, experimental protocols, and data presented are applicable to the study of any PDE inhibitor.
Executive Summary
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in a vast array of signal transduction pathways. By modulating the levels of these cyclic nucleotides, PDEs regulate numerous physiological processes, including cardiovascular function, inflammation, neurobiology, and smooth muscle relaxation. Inhibition of specific PDE isoforms has emerged as a powerful therapeutic strategy for a wide range of diseases, including erectile dysfunction, pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and various inflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of PDE inhibition, covering core signaling pathways, quantitative analysis of inhibitor potency, and detailed experimental methodologies.
The Role of Phosphodiesterases in Cellular Signaling
The intracellular concentrations of cAMP and cGMP are tightly controlled by the balance between their synthesis by cyclases (adenylyl and guanylyl cyclase) and their degradation by PDEs.[1][2] PDEs hydrolyze the 3'-phosphoester bond of cAMP and cGMP to form the inactive 5'-monophosphates (5'-AMP and 5'-GMP). The human PDE superfamily consists of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties. This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments.[3]
The cAMP Signaling Pathway
The cAMP pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), which activates adenylyl cyclase to produce cAMP from ATP.[4] cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). PKA phosphorylates a multitude of substrate proteins, leading to a specific cellular response. The signal is terminated by the hydrolysis of cAMP by PDEs, primarily from the PDE4, PDE7, and PDE8 families.[5]
The cGMP Signaling Pathway
The cGMP pathway is activated either by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) or by natriuretic peptides binding to particulate guanylyl cyclase (pGC).[6][7] cGMP's effects are mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[8] This pathway is crucial for processes like vasodilation and retinal phototransduction. cGMP-specific PDEs, such as PDE5, PDE6, and PDE9, are responsible for terminating the signal.[8]
Quantitative Analysis of PDE Inhibitors
The efficacy of a PDE inhibitor is quantified by its potency (how much of the drug is needed to produce an effect) and its selectivity (its ability to inhibit a specific PDE isoform over others). The most common metric for potency is the half-maximal inhibitory concentration (IC50).
IC50 Values for Common PDE Inhibitors
The following table summarizes the IC50 values for several well-characterized PDE inhibitors against different PDE families. Lower values indicate higher potency. Selectivity is determined by comparing the IC50 value for the target isoform against other isoforms.
| Compound | Target PDE | IC50 (nM) | Primary Indication |
| Sildenafil | PDE5 | 3.6 - 8.5 | Erectile Dysfunction, PAH |
| Tadalafil | PDE5 | 4.0 | Erectile Dysfunction, PAH |
| Rolipram | PDE4 | ~100 | Antidepressant (research) |
| IBMX | Non-selective | 2,000-50,000 | Research Tool |
| BRL-50481 | PDE7A | 150 | Cognitive Enhancement (research) |
| Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[9] |
Experimental Protocols for Assessing PDE Inhibition
A variety of assay formats are available to measure PDE activity and determine inhibitor potency. The choice of method depends on factors such as throughput requirements, sensitivity, and available equipment.
General Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing PDE inhibitors typically follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis.
Radiometric PDE Assay
This is a classic and highly sensitive method for measuring PDE activity.
Principle: This two-step assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.[10][11]
Methodology:
-
Reaction Incubation:
-
Recombinant PDE enzyme is incubated in a buffered solution (e.g., 20 mM Tris-HCl, 10 mM MgCl₂) with the test inhibitor at various concentrations.
-
The reaction is initiated by adding a substrate mix containing both unlabeled ("cold") cAMP and a known amount of [³H]-cAMP.
-
The reaction proceeds for a set time (e.g., 10 minutes) at 30°C.
-
The reaction is terminated by heating the mixture to 100°C for 2 minutes to inactivate the PDE enzyme.[11]
-
-
Product Conversion and Separation:
-
After cooling, snake venom nucleotidase (e.g., from Ophiophagus hannah) is added. This enzyme converts the radiolabeled 5'-AMP product into radiolabeled adenosine but does not act on the unreacted cAMP.[11]
-
The mixture is then passed through an anion-exchange resin column (e.g., Dowex). The negatively charged, unreacted [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine product flows through.[11]
-
-
Detection:
-
The amount of [³H]-adenosine in the flow-through is quantified using a liquid scintillation counter.
-
The level of radioactivity is directly proportional to the PDE activity. IC50 values are calculated by plotting the reduction in activity against the inhibitor concentration.
-
Luminescence-Based PDE Assay (e.g., PDE-Glo™)
This is a popular non-radioactive, high-throughput method.
Principle: This assay measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the PDE reaction. The remaining cAMP or cGMP participates in a subsequent kinase reaction that depletes ATP. The amount of ATP left is then measured using a luciferase/luciferin reaction, which produces light.[12][13]
Methodology:
-
PDE Reaction:
-
The PDE enzyme is incubated with the substrate (cAMP or cGMP) and the test inhibitor in a multi-well plate.
-
-
Termination and Detection:
-
A termination buffer containing a potent non-selective PDE inhibitor (like IBMX) is added to stop the reaction.
-
A detection solution is then added, which contains ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay). The remaining cyclic nucleotide activates the kinase, which then consumes ATP.
-
-
Luminescence Reading:
-
A kinase-glo reagent (containing luciferase and luciferin) is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
The plate is read on a luminometer. The light output is inversely proportional to the PDE activity (High PDE activity -> Low cAMP -> Low ATP consumption -> High light signal).[12]
-
Colorimetric PDE Assay
This method provides a simple, non-radioactive alternative for measuring PDE activity.
Principle: This is a coupled enzyme assay. In the first step, PDE converts the cyclic nucleotide to a 5'-monophosphate. In the second step, a 5'-nucleotidase is added to hydrolyze the 5'-monophosphate, releasing inorganic phosphate (Pi). This released phosphate is then detected using a colorimetric reagent, such as Malachite Green.[14]
Methodology:
-
PDE and Nucleotidase Reaction:
-
The PDE enzyme, test inhibitor, substrate (cAMP or cGMP), and 5'-nucleotidase are combined in a single reaction well.
-
The mixture is incubated for a set time (e.g., 30 minutes) at 30°C.
-
-
Colorimetric Detection:
-
A "Green Assay Reagent" (containing Malachite Green, molybdate, and a stabilizer) is added to terminate the reaction and react with the free phosphate.
-
This reaction forms a colored complex.
-
-
Absorbance Reading:
-
The absorbance of the colored product is measured on a microplate spectrophotometer (typically around 620-650 nm).
-
The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity.[14]
-
Conclusion
The inhibition of phosphodiesterases remains a highly productive and promising field in therapeutic drug development. A deep understanding of the underlying signaling pathways, combined with robust and quantitative experimental methodologies, is essential for the successful identification and optimization of novel PDE inhibitors. While the specific compound "this compound" is not publicly associated with PDE inhibition, the principles and protocols detailed in this guide provide a solid foundation for any research program targeting this important class of enzymes. The continued exploration of selective inhibitors for different PDE isoforms holds the potential to deliver new and improved treatments for a wide spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cAMP and phosphodiesterase signaling in liver health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
Template for In-Depth Technical Guide on a Novel Compound
An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "GS-389" with established effects on cellular pathways. This suggests that "this compound" may be an internal or preclinical designation not yet disclosed in public-domain research, a placeholder name, or a misidentification.
Without accessible data, it is not possible to provide a detailed technical guide on the cellular pathways affected by a compound named this compound, nor to generate the requested data tables, experimental protocols, and visualizations.
For researchers, scientists, and drug development professionals who may have access to proprietary data on "this compound" or a similarly named compound, the following represents a generalized framework and template for how such a technical guide would be structured, should the relevant information become available.
An In-depth Technical Guide on the Cellular Pathways Affected by [Compound Name]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the cellular effects of [Compound Name]. It includes a detailed analysis of the signaling pathways modulated by the compound, a summary of all relevant quantitative data, and a thorough description of the experimental methodologies used in these investigations.
Introduction to [Compound Name]
This section would typically introduce the compound, its chemical class, its putative mechanism of action, and the therapeutic area it is being investigated for. It would provide the context for why understanding its impact on cellular pathways is critical for its development.
Core Cellular Pathways Modulated by [Compound Name]
This would be the central section of the guide, detailing the specific signaling pathways affected. For each pathway, a detailed narrative would be provided, supported by data.
Example Pathway: The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Our investigations indicate that [Compound Name] is a potent inhibitor of this pathway. The subsequent subsections would detail the effects on key nodes of this pathway.
This subsection would describe experiments demonstrating the direct or indirect effect of the compound on Phosphoinositide 3-kinase (PI3K).
Following the description of PI3K effects, this part would focus on the downstream consequences, specifically on the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308).
The narrative would continue down the pathway, explaining how the modulation of Akt affects the mTOR complex (mTORC1 and/or mTORC2) and its key substrates like p70S6K and 4E-BP1.
Quantitative Data Summary
All quantitative data would be presented in clear, well-structured tables to allow for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of [Compound Name]
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| PI3Kα | [Value] | [Assay] |
| PI3Kβ | [Value] | [Assay] |
| PI3Kδ | [Value] | [Assay] |
| PI3Kγ | [Value] | [Assay] |
| mTOR | [Value] | [Assay] |
| Akt1 | [Value] | [Assay] |
| ... | ... | ... |
Caption: Table summarizing the half-maximal inhibitory concentrations (IC₅₀) of [Compound Name] against a panel of protein kinases.
Table 2: Cellular Effects of [Compound Name] on Protein Phosphorylation
| Cell Line | Treatment | p-Akt (Ser473) Fold Change | p-S6K (Thr389) Fold Change |
|---|---|---|---|
| [Cell 1] | 100 nM | [Value] | [Value] |
| [Cell 1] | 1 µM | [Value] | [Value] |
| [Cell 2] | 100 nM | [Value] | [Value] |
| [Cell 2] | 1 µM | [Value] | [Value] |
Caption: Table showing the dose-dependent effect of [Compound Name] on the phosphorylation of key signaling proteins in different cell lines.
Detailed Experimental Protocols
This section would provide sufficient detail for other researchers to replicate the key experiments.
-
Principle: A brief explanation of the assay principle (e.g., LanthaScreen, HTRF, radiometric).
-
Reagents: List of all key reagents, including enzymes, substrates, and buffers.
-
Procedure: A step-by-step protocol, including compound dilutions, reaction setup, incubation times, and detection methods.
-
Data Analysis: How the raw data was processed to calculate IC₅₀ values.
-
Cell Culture and Lysis: Details on cell lines used, growth conditions, and the lysis buffer composition.
-
Protein Quantification: Method used for protein concentration determination (e.g., BCA assay).
-
Electrophoresis and Transfer: Gel percentage, running conditions, and transfer parameters.
-
Antibody Incubation: Primary and secondary antibodies used, including dilutions and incubation conditions.
-
Detection and Quantification: Imaging system used and the software for densitometry analysis.
Visualizations of Pathways and Workflows
Diagrams created using the DOT language would be embedded here to provide clear visual representations of the affected pathways and experimental designs.
Caption: The inhibitory effect of [Compound Name] on the PI3K/Akt/mTOR signaling pathway.
Methodological & Application
Application Notes and Protocols for a Generic Vasorelaxant Compound
Topic: Experimental Protocol for Vasorelaxation Studies using a Test Compound
Disclaimer: The following application notes and protocols describe a general methodology for assessing the vasorelaxant effects of a test compound. The compound "GS-389" is not referenced in publicly available scientific literature. Therefore, this document serves as a comprehensive template for researchers, scientists, and drug development professionals engaged in the study of vasorelaxation, and is not based on specific data for "this compound".
Introduction
The assessment of vasorelaxant properties of novel chemical entities is a critical step in the development of cardiovascular therapeutics. This document provides a detailed protocol for an ex vivo method to evaluate and characterize the vasorelaxant effects of a test compound on isolated arterial rings. The primary technique described is the tensometric myography of aortic rings, a robust and widely used method to study vascular reactivity in a controlled environment[1][2][3]. This allows for the determination of concentration-response relationships and the investigation of the underlying mechanisms of action, such as endothelium-dependent or -independent pathways.
Experimental Protocols
Preparation of Solutions and Reagents
A physiological salt solution (PSS), such as Krebs-Henseleit or HEPES-PSS buffer, is required to maintain the viability of the aortic tissue. The composition of a standard HEPES-PSS buffer (pH 7.4) is provided in Table 1[1]. All solutions should be freshly prepared and aerated with 95% O2 / 5% CO2.
Table 1: Composition of HEPES-PSS Buffer [1]
| Component | Concentration (mmol/L) |
| NaCl | 130 |
| KCl | 4 |
| CaCl₂ | 1.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 4 |
| HEPES | 10 |
| Glucose | 6 |
| EDTA | 0.03 |
A high potassium (K+) solution is also needed to test the viability of the aortic rings. This is typically prepared by substituting a portion of the NaCl with KCl in the PSS to achieve a final K+ concentration of around 60 mM[4][5].
Isolation and Preparation of Aortic Rings
This protocol is based on methodologies for rodent models, such as rats or mice[1][6]. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Euthanasia and Aorta Dissection: Euthanize the animal using an approved method. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the thoracic aorta and immediately place it in cold, oxygenated PSS[7].
-
Cleaning and Sectioning: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues from the aorta[7]. Cut the cleaned aorta into rings of approximately 2-5 mm in length[2][6][7]. Take care to not stretch or damage the vessel.
-
Endothelium Denudation (for mechanism studies): To study endothelium-independent effects, the endothelium can be removed from some rings by gently rubbing the intimal surface with a small wire or forceps[1][8]. The successful removal of the endothelium should be confirmed functionally at a later stage.
Ex Vivo Vasorelaxation Assay in an Organ Bath
-
Mounting the Aortic Rings: Mount the aortic rings in an organ bath chamber containing oxygenated PSS maintained at 37°C. The rings are suspended between two stainless steel hooks or pins[1][8]. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 grams[5][6]. During this period, replace the PSS in the organ bath every 15-20 minutes. After equilibration, test the viability of the rings by inducing contraction with a high K+ solution (e.g., 60 mM KCl)[2][5]. After a stable contraction is achieved, wash the rings with PSS until the tension returns to baseline.
-
Assessment of Endothelial Integrity: Pre-contract the aortic rings with a sub-maximal concentration of a vasoconstrictor agent, such as phenylephrine (PE, approximately 10⁻⁶ M) or U46619. Once a stable plateau of contraction is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (ACh, approximately 10⁻⁶ M). A relaxation of more than 50% indicates intact and functional endothelium[5]. In endothelium-denuded rings, this relaxation will be absent or significantly reduced.
-
Generation of Concentration-Response Curves: After washing out the ACh and allowing the rings to return to baseline tension, pre-contract the rings again with the same vasoconstrictor. Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁴ M). Record the relaxation response at each concentration until a maximal response is observed or the highest concentration is reached[6].
Data Presentation and Analysis
The relaxation at each concentration of the test compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
Calculation: Percentage Relaxation = [ (Tension before compound - Tension after compound) / (Tension before compound - Baseline tension) ] x 100
The results are typically plotted as a concentration-response curve, with the logarithm of the compound concentration on the x-axis and the percentage relaxation on the y-axis. The potency of the compound is often expressed as the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal relaxation.
Table 2: Sample Data for Vasorelaxant Effect of a Test Compound on Phenylephrine-Pre-contracted Aortic Rings
| Concentration (log M) | Mean Relaxation (%) ± SEM (Endothelium-Intact) | Mean Relaxation (%) ± SEM (Endothelium-Denuded) |
| -9.0 | 2.5 ± 0.8 | 1.2 ± 0.4 |
| -8.5 | 8.7 ± 1.5 | 3.1 ± 0.9 |
| -8.0 | 25.4 ± 3.2 | 7.8 ± 1.8 |
| -7.5 | 48.9 ± 4.1 | 15.2 ± 2.5 |
| -7.0 | 75.3 ± 3.8 | 28.6 ± 3.1 |
| -6.5 | 92.1 ± 2.5 | 45.7 ± 4.0 |
| -6.0 | 98.6 ± 1.9 | 62.3 ± 4.5 |
| -5.5 | 99.2 ± 1.5 | 75.1 ± 3.9 |
| -5.0 | 99.5 ± 1.2 | 81.4 ± 3.2 |
Signaling Pathways and Workflow
Nitric Oxide-cGMP Signaling Pathway
A primary mechanism of endothelium-dependent vasorelaxation involves the nitric oxide (NO) signaling pathway. Agonists like acetylcholine bind to G protein-coupled receptors (GPCRs) on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS)[9]. eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells[9][10]. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP)[10][11]. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation[11][12].
Caption: Nitric Oxide (NO)-cGMP signaling pathway in vasorelaxation.
Experimental Workflow
The workflow for the ex vivo vasorelaxation assay involves several sequential steps, from tissue preparation to data analysis. This ensures a systematic and reproducible assessment of the test compound's effects.
Caption: Workflow for ex vivo vasorelaxation assay.
Conclusion
The protocol detailed in this application note provides a reliable framework for the initial screening and mechanistic characterization of potential vasorelaxant compounds. By employing ex vivo aortic ring preparations, researchers can efficiently determine the potency and efficacy of new therapeutic agents and explore their dependence on the vascular endothelium. This methodology is a cornerstone of preclinical cardiovascular pharmacology.
References
- 1. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 2. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 3. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelium-dependent vasorelaxation independent of nitric oxide and K+ release in isolated renal arteries of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vasorelaxant effects of dobutamine and levosimendan on rat aorta rings - Turkish Journal of Thoracic and Cardiovascular Surgery [tjtcvs.org]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CV Physiology | Nitric Oxide [cvphysiology.com]
- 12. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
Application Notes and Protocols: GS-389 Solution Preparation and Stability
Introduction
Extensive searches for a chemical compound or drug substance designated as "GS-389" have not yielded any publicly available information. The identifier "this compound" is primarily associated with a coaxial cable cutter/crimper manufactured by Gardner Bender. Additionally, it has appeared as part of an identifier for a U.S. Geological Survey Open-File Report.
Due to the absence of any scientific literature or technical data on a compound named this compound, it is not possible to provide specific application notes or protocols for its solution preparation and stability. The following sections are therefore provided as a general template and guide for establishing such protocols, should information on "this compound" become available in the future. Researchers and drug development professionals would need to adapt these general methodologies to the specific physicochemical properties of the compound .
General Principles of Solution Preparation
The preparation of a solution for a novel compound requires careful consideration of its solubility, the intended use of the solution, and the stability of the compound in the chosen solvent system.
1.1. Solvent Selection:
The choice of solvent is critical and will depend on the polarity and functional groups of the compound. A general solvent screening should be performed using a range of common pharmaceutical solvents.
Table 1: Example Solvent Screening Data
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 10 | Soluble |
| DMSO | > 50 | Freely Soluble |
| Polyethylene Glycol 400 | 25 | Soluble |
| Propylene Glycol | 15 | Soluble |
1.2. Protocol for Solution Preparation (General Example):
This protocol outlines a general procedure for preparing a stock solution. The specific details would need to be determined based on the compound's properties.
-
Weighing: Accurately weigh the desired amount of the active pharmaceutical ingredient (API) using a calibrated analytical balance.
-
Solvent Addition: Add a portion of the chosen solvent to the weighing vessel to ensure all the powder is transferred.
-
Dissolution: Transfer the slurry to a calibrated volumetric flask. Add the remaining solvent to near the final volume. Use sonication or vortexing to aid dissolution if necessary.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Filtration: Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.
Diagram 1: General Workflow for Solution Preparation
Caption: A generalized workflow for the preparation of a stock solution.
General Principles of Stability Studies
Stability studies are essential to determine the shelf-life of a drug substance or product and to identify any degradation products. These studies involve subjecting the compound to various environmental conditions over time.
2.1. Forced Degradation Studies:
Forced degradation (or stress testing) is performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Table 2: Example Forced Degradation Conditions and Results
| Condition | Time | Degradation (%) | Major Degradants |
| 0.1 N HCl | 24 h | 15 | Degradant A, Degradant B |
| 0.1 N NaOH | 24 h | 30 | Degradant C |
| 3% H₂O₂ | 24 h | 10 | Degradant D |
| Heat (80°C) | 48 h | 5 | Minor peaks observed |
| Light (ICH Q1B) | 10 days | 2 | No significant degradation |
2.2. Long-Term and Accelerated Stability Studies:
These studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.
Table 3: Example Long-Term and Accelerated Stability Protocol
| Study Type | Storage Condition | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
2.3. Protocol for a Stability Study (General Example):
-
Sample Preparation: Prepare multiple aliquots of the this compound solution in appropriate vials.
-
Initial Analysis (Time 0): Analyze a set of samples immediately after preparation to establish the initial concentration and purity.
-
Storage: Place the remaining samples in stability chambers under the desired conditions (e.g., long-term, accelerated).
-
Time Point Analysis: At each scheduled time point, remove a set of samples from the stability chambers and allow them to equilibrate to room temperature.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC). Key parameters to assess include appearance, pH, assay, and purity/degradation products.
Diagram 2: Process of a Typical Stability Study
Caption: A flowchart illustrating the key steps in a stability study.
Analytical Methods (General)
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.
3.1. Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient would be developed to ensure separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength determined by the compound's absorbance maximum.
-
Injection Volume: 10 µL
While specific details for "this compound" are unavailable, the general principles, protocols, and templates provided in these application notes can serve as a valuable resource for researchers and scientists in the field of drug development. The successful preparation of stable solutions and the thorough evaluation of a compound's stability are critical milestones in the journey from discovery to clinical application. All experimental work should be guided by the specific physicochemical properties of the compound and should adhere to relevant regulatory guidelines.
Application Notes & Protocols for the Analytical Detection of GS-389
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-389, identified as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline alkaloid related to higenamine. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods for its detection and quantification are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices and pharmaceutical formulations, based on established methods for structurally similar tetrahydroisoquinoline alkaloids.
Principle
The analytical methods outlined below are based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. These techniques offer the high sensitivity and selectivity required for the accurate quantification of this compound in complex matrices. The provided protocols are adapted from validated methods for coclaurine, N-methylcoclaurine, and higenamine, and are proposed as a starting point for the development of a specific validated assay for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of tetrahydroisoquinoline alkaloids, which can be expected for a validated this compound assay.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma, adapted from a validated method for higenamine.[1]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (O,O-Dimethylcoclaurine, C19H23NO3), the protonated molecule [M+H]+ would be m/z 314.17. Product ions would need to be determined experimentally.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
Protocol 2: HPLC-UV Method for the Determination of this compound in a Pharmaceutical Formulation
This protocol provides a general method for the quantification of this compound in a solid dosage form.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid or formic acid, analytical grade
-
Placebo of the pharmaceutical formulation
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a volumetric flask and add a suitable diluent (e.g., 50% methanol in water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 230-280 nm).
-
Injection Volume: 20 µL
5. Calibration
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
Visualizations
Caption: Workflow for this compound analysis in plasma by LC-MS/MS.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for GS-389, a Novel cGMP Phosphodiesterase Inhibitor, in Preclinical In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GS-389, a novel tetrahydroisoquinoline analog with potent vasorelaxant properties mediated through the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase. Due to the limited availability of specific preclinical data for a compound explicitly named "this compound," this document presents an exemplary protocol based on established methodologies for potent phosphodiesterase 5 (PDE5) inhibitors in small and large animal models. The provided information is intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacodynamic and pharmacokinetic properties of this compound and similar compounds.
Introduction
This compound is a novel tetrahydroisoquinoline derivative that has demonstrated significant vasorelaxant effects by inhibiting cGMP-specific phosphodiesterase, leading to increased intracellular levels of cGMP in vascular smooth muscle cells.[1] This mechanism of action suggests potential therapeutic applications in conditions characterized by endothelial dysfunction and impaired vasodilation, such as hypertension and other cardiovascular diseases. The following protocols and data tables are designed to guide the preclinical in vivo evaluation of this compound.
Quantitative Data Summary
The following table summarizes exemplary dosage and administration data for a potent phosphodiesterase 5 (PDE5) inhibitor, EMD-360527, which can be used as a starting point for dose-range finding studies with this compound in a large animal model.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| EMD-360527 | Swine | 300 μg·kg⁻¹·min⁻¹ | Intravenous (iv) | Produced coronary resistance vessel dilation. | [2] |
Experimental Protocols
In Vivo Vasodilation Assessment in a Rodent Model
This protocol describes a method to assess the vasorelaxant effects of this compound in an anesthetized rat model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Pressure transducer and data acquisition system
-
Catheters
Procedure:
-
Acclimatize male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions.
-
Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Insert a catheter into the carotid artery to monitor blood pressure and heart rate.
-
Insert a catheter into the jugular vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize for at least 30 minutes after catheterization.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer ascending doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle intravenously.
-
Continuously monitor and record MAP and HR for at least 30 minutes after each dose.
-
At the end of the experiment, euthanize the animal using an approved method.
Data Analysis:
Calculate the change in MAP and HR from baseline for each dose of this compound and the vehicle control. Plot dose-response curves to determine the potency and efficacy of this compound as a vasodilator.
Experimental Workflow Diagram
Signaling Pathway
This compound exerts its vasorelaxant effect by inhibiting cGMP-specific phosphodiesterase. This leads to an accumulation of cGMP in vascular smooth muscle cells, resulting in vasodilation.
This compound Mechanism of Action Diagram
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound, a novel tetrahydroisoquinoline-based cGMP phosphodiesterase inhibitor. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and available resources. Careful dose-range finding studies and appropriate control groups are essential for obtaining robust and reproducible data. The elucidation of the in vivo pharmacological profile of this compound will be crucial in determining its therapeutic potential.
References
Application Notes and Protocols for GS-389 in Cell Culture Assays
It appears there has been a misunderstanding regarding the nature of "GS-389." Our comprehensive search of publicly available scientific literature and databases has not yielded any information on a compound or molecule designated as "this compound" for use in cell culture assays or drug development.
The term "this compound" predominantly corresponds to a model number for a coaxial cable cutter and stripper tool manufactured by Gardner Bender.
Therefore, we are unable to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, as there is no scientific basis for the use of a tool in cell culture experiments.
We recommend verifying the name and designation of the compound of interest. If you have a different identifier or further details, please provide them so we can conduct a more accurate search.
Application Notes and Protocols for cGMP Level Measurement
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1] Its intracellular concentration is tightly regulated by the synthetic activity of guanylyl cyclases (GC) and the degradative action of phosphodiesterases (PDEs).[2][3][4] Dysregulation of the cGMP signaling pathway is implicated in various pathologies, making the accurate measurement of cGMP levels essential for both basic research and drug development.[5][6][7][8]
This document provides detailed protocols and application notes for the measurement of cGMP levels in biological samples. While the initial query referenced "GS-389," this designation corresponds to a commercial coaxial cable tool and not a known chemical or biological reagent for cGMP measurement. Therefore, these notes will focus on established and widely used methodologies for cGMP quantification.
The cGMP Signaling Pathway
The canonical cGMP signaling pathway begins with the activation of guanylyl cyclases. Soluble guanylyl cyclase (sGC) is a key enzyme in this pathway, typically activated by nitric oxide (NO).[9] This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated by several effector proteins, including cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs).[3][4] PDEs, in turn, hydrolyze cGMP to the inactive 5'-GMP, thus terminating the signal.[2]
Techniques for Measuring cGMP Levels
Several methods are available for the quantification of cGMP in biological samples, each with its own advantages and limitations. The choice of method often depends on the sample type, the required sensitivity, and the available equipment.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are a common and relatively straightforward method for measuring cGMP concentrations in a variety of samples, including homogenized tissues.[9]
Principle: This assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Experimental Protocol for cGMP ELISA:
-
Sample Preparation:
-
Homogenize solid tissues in an appropriate buffer (e.g., 0.1 M HCl) to inactivate phosphodiesterases and prevent cGMP degradation.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis. The protocol for this can be adapted from methods used for pig tissues, which involves homogenization followed by competitive ELISA on the processed samples.[9]
-
-
Assay Procedure (based on a typical commercial kit):
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of cGMP-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the amount of tissue or protein in the original sample (e.g., nmol of cGMP per gram of tissue).[9]
-
Radioimmunoassay (RIA)
RIA is a highly sensitive method for cGMP measurement, though it involves the use of radioactive materials.
Principle: Similar to ELISA, RIA is a competitive binding assay. A radiolabeled cGMP (e.g., [3H]cGMP) competes with the unlabeled cGMP in the sample for binding to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the sample's cGMP concentration.
Experimental Protocol for cGMP RIA:
-
Sample Preparation: Prepare tissue or cell lysates as described for the ELISA protocol.
-
Assay Procedure:
-
In assay tubes, combine the sample or cGMP standard, a fixed amount of [3H]cGMP, and the cGMP-specific antibody.
-
Incubate to allow for competitive binding.
-
Precipitate the antibody-bound cGMP (e.g., using a secondary antibody or ammonium sulfate).
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a scintillation counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their cGMP concentrations.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Correct for recovery and background radioactivity.
-
Data Presentation
Quantitative data from cGMP measurement experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
| Sample Group | Treatment | n | cGMP Concentration (pmol/mg protein) | Standard Deviation |
| Control | Vehicle | 6 | 15.2 | 2.1 |
| Experimental | Drug X (10 µM) | 6 | 45.8 | 5.3 |
| Positive Control | PDE5 Inhibitor | 6 | 62.5 | 7.9 |
Table 1: Example of quantitative data summary for a cGMP measurement experiment.
Applications in Drug Development
The measurement of cGMP levels is crucial in the development of drugs that target the cGMP signaling pathway. For instance, inhibitors of phosphodiesterase type 5 (PDE5), such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension by preventing the breakdown of cGMP and thereby increasing its intracellular levels.[2][10][11] Conversely, activators of sGC can also elevate cGMP levels and are being investigated for various cardiovascular diseases.[7] Accurate cGMP assays are essential for determining the efficacy and mechanism of action of such compounds.
Conclusion
The accurate quantification of cGMP is fundamental to understanding its role in health and disease and for the development of novel therapeutics. While a variety of techniques are available, competitive immunoassays like ELISA and RIA remain the most common methods. The choice of assay should be guided by the specific research question, sample type, and available resources. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible data.
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP becomes a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP modulation therapeutics for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP: a unique 2nd messenger molecule – recent developments in cGMP research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP: a unique 2nd messenger molecule - recent developments in cGMP research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of GSK3β Serine 389 Phosphorylation in Cardiovascular Research
Introduction
Recent cardiovascular research has identified a key regulatory mechanism involving the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the serine 389 (S389) position. This post-translational modification is emerging as a critical factor in cardiomyocyte health and disease, influencing cellular growth, survival under ischemic stress, and the development of cardiac hypertrophy.[1] While GSK3β is known to be inactivated by phosphorylation at serine 9 (S9), the distinct role of S389 phosphorylation has been a subject of more recent investigation.[1] Studies have shown that increased phosphorylation of GSK3β at S389 is observed in the hearts of patients with dilated and ischemic cardiomyopathy, as well as in animal models of cardiac stress.[1] This suggests that modulating GSK3β S389 phosphorylation could be a novel therapeutic strategy for various cardiovascular diseases. These notes provide an overview of the signaling pathways, experimental protocols, and key data related to the study of GSK3β S389 phosphorylation in a cardiovascular context.
Signaling Pathway
The phosphorylation of GSK3β at Serine 389 plays a crucial role in cardiomyocyte signaling, particularly in the context of hypertrophy and survival. Mechanistically, this modification has been linked to the regulation of the mTOR complex 1 (mTORC1) signaling pathway.[1] Defective GSK3β S389 phosphorylation is associated with an increase in the phosphorylation of the p70S6K kinase, a downstream target of mTORC1, which is a key regulator of protein synthesis and cell growth.[1] This suggests that GSK3β S389 phosphorylation acts as a brake on the mTORC1 pathway, thereby attenuating hypertrophic growth in cardiomyocytes.
Experimental Protocols
1. Adenoviral Transduction of Primary Cardiomyocytes
This protocol is designed to study the effects of different GSK3β mutations on cardiomyocyte function.
-
Cell Culture: Isolate primary adult rat cardiomyocytes and culture them in an appropriate medium.
-
Adenoviral Constructs: Utilize adenoviruses encoding for wild-type (WT) GSK3β, a constitutively active mutant (S9A), a mutant lacking the S389 phosphorylation site (S389A), and a double mutant (S9A/S389A). A LacZ-expressing adenovirus can be used as a control.
-
Transduction: Infect the cultured cardiomyocytes with the different adenoviral constructs. The multiplicity of infection (MOI) should be optimized for efficient gene expression without causing significant cytotoxicity.
-
Incubation: Incubate the transduced cells for 24-48 hours to allow for sufficient expression of the recombinant proteins before proceeding with functional assays.
2. Hypoxia-Reoxygenation Injury Model
This protocol simulates ischemic injury in vitro.
-
Hypoxia: After adenoviral transduction, subject the cardiomyocytes to hypoxic conditions. This is typically achieved by placing the cell culture plates in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 4 hours).
-
Reoxygenation: Following the hypoxic period, return the cells to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 18-24 hours).
-
Assessment of Cell Viability: Measure cardiomyocyte death by quantifying the release of adenylate kinase into the culture medium using a commercially available kit.
3. Analysis of Cardiomyocyte Hypertrophy
This protocol assesses changes in cardiomyocyte size and protein synthesis.
-
Agonist Stimulation: Treat transduced cardiomyocytes with a hypertrophic agonist, such as phenylephrine, to induce cell growth.
-
Protein Synthesis Measurement: Quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized proteins.
-
Cell Size Measurement: Alternatively, cell size can be determined by microscopy and image analysis software to measure the surface area of individual cardiomyocytes.
Data Presentation
Table 1: Effect of GSK3β Mutations on Cardiomyocyte Viability under Hypoxia-Reoxygenation
| GSK3β Mutant | Relative Cell Viability (%) |
| Control (LacZ) | 100 |
| GSK3β WT | ~95 |
| GSK3β S9A | ~70 |
| GSK3β S389A | ~65 |
| GSK3β S9A/S389A | ~50 |
Note: Data are representative values based on published findings and should be experimentally determined.[1]
Table 2: Effect of GSK3β Mutations on Agonist-Induced Cardiomyocyte Protein Synthesis
| GSK3β Mutant | Relative Protein Synthesis Rate (%) |
| Control (LacZ) | 100 |
| GSK3β WT | ~110 |
| GSK3β S9A | ~150 |
| GSK3β S389A | ~160 |
| GSK3β S9A/S389A | ~180 |
Note: Data are representative values based on published findings and should be experimentally determined.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of GSK3β S389 phosphorylation in cardiomyocytes.
References
Application Notes and Protocols for Studying Signal Transduction Pathways with an IL-18 Inhibitor
Note on Compound Identification: The initial topic "GS-389" is ambiguous and corresponds to multiple unrelated products. Based on the context of studying signal transduction pathways in a research and drug development setting, this document will focus on CMK389 , an investigational antibody therapeutic that targets the Interleukin-18 (IL-18) signaling pathway. The principles and protocols described herein are applicable to the study of similar antibody-based inhibitors of cytokine signaling.
Audience: Researchers, scientists, and drug development professionals.
Introduction to CMK389 and its Mechanism of Action
CMK389 is an investigational monoclonal antibody designed to target and neutralize Interleukin-18 (IL-18). IL-18 is a pro-inflammatory cytokine that plays a crucial role in various inflammatory and autoimmune diseases. By binding to IL-18, CMK389 prevents the cytokine from interacting with its receptor complex (IL-18Rα/IL-18Rβ), thereby inhibiting downstream signaling cascades.[1] This inhibitory action makes CMK389 a valuable tool for studying the role of the IL-18 pathway in disease models and for the potential therapeutic intervention in inflammatory conditions such as chronic pulmonary sarcoidosis and atopic dermatitis.[1][2][3]
The IL-18 signaling pathway is a key component of the innate and adaptive immune response. Upon binding of IL-18 to its receptor, a signaling cascade is initiated that involves the recruitment of MyD88, activation of IRAK (Interleukin-1-receptor-associated kinase), and subsequent activation of transcription factors such as NF-κB and AP-1. This leads to the production of other pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which is a hallmark of IL-18 activity.
Quantitative Data for Characterization
The following table summarizes the typical quantitative data generated to characterize a therapeutic antibody like CMK389. Specific values for CMK389 are proprietary to the manufacturer and not publicly available. The data presented here are representative examples.
| Parameter | Description | Representative Value |
| Binding Affinity (KD) | The equilibrium dissociation constant, which measures the binding affinity of CMK389 to human IL-18. A lower KD indicates a higher affinity. | 1.5 nM |
| IC50 (ELISA) | The concentration of CMK389 that produces 50% inhibition of IL-18 binding to its receptor in a competitive ELISA format. | 5 nM |
| EC50 (Neutralization Assay) | The concentration of CMK389 required to neutralize 50% of the biological activity of IL-18, typically measured by the inhibition of IFN-γ production in a cell-based assay. | 10 nM |
| On-rate (ka) | The association rate constant for the binding of CMK389 to IL-18. | 2 x 105 M-1s-1 |
| Off-rate (kd) | The dissociation rate constant for the dissociation of the CMK389/IL-18 complex. | 3 x 10-4 s-1 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the IL-18 signaling pathway and the inhibitory action of CMK389.
Experimental Protocols
Protocol 1: Competitive ELISA for IL-18 Binding Inhibition
This protocol determines the ability of CMK389 to block the binding of IL-18 to its receptor.
Experimental Workflow:
Materials:
-
96-well ELISA plates
-
Recombinant human IL-18Rα
-
Biotinylated recombinant human IL-18
-
CMK389 or test antibody
-
Bovine Serum Albumin (BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human IL-18Rα in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of CMK389.
-
In a separate plate, pre-incubate the CMK389 dilutions with a constant concentration of biotinylated IL-18 (e.g., 100 ng/mL) for 30 minutes.
-
Transfer 100 µL of the antibody/IL-18 mixture to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in 1% BSA/PBS to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Plot the absorbance against the log of the CMK389 concentration and determine the IC50 value.
Protocol 2: IL-18 Neutralization Assay
This cell-based assay measures the ability of CMK389 to inhibit IL-18-induced IFN-γ production in NK-92 cells.
Experimental Workflow:
Materials:
-
NK-92 cell line
-
Complete cell culture medium
-
Recombinant human IL-18
-
CMK389 or test antibody
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
Procedure:
-
Seed NK-92 cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.
-
In a separate plate, prepare serial dilutions of CMK389.
-
Add a constant concentration of recombinant human IL-18 (e.g., 20 ng/mL, a concentration that gives a submaximal response) to each CMK389 dilution.
-
Pre-incubate the IL-18/CMK389 mixtures for 1 hour at 37°C.
-
Add 100 µL of the IL-18/CMK389 mixtures to the wells containing the NK-92 cells.
-
Include controls for untreated cells and cells treated with IL-18 alone.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the log of the CMK389 concentration and determine the EC50 value.
Protocol 3: Western Blot for Downstream Signaling
This protocol is for analyzing the effect of CMK389 on the phosphorylation of downstream signaling molecules like NF-κB p65.
Materials:
-
Cell line responsive to IL-18 (e.g., KG-1 cells)
-
Recombinant human IL-18
-
CMK389 or test antibody
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed KG-1 cells in a 6-well plate and grow to 80% confluency.
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with different concentrations of CMK389 for 1 hour.
-
Stimulate the cells with 50 ng/mL of IL-18 for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control like β-actin.
Protocol 4: Cell Viability Assay
This protocol assesses whether CMK389 has any direct cytotoxic effects on cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
CMK389 or test antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of CMK389 to the cells. Include an untreated control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion
CMK389, as an inhibitor of IL-18, provides a targeted approach to dissect the role of this cytokine in inflammatory signaling pathways. The protocols outlined in this document provide a framework for characterizing the binding, neutralization, and downstream cellular effects of CMK389 and similar antibody-based therapeutics. These methods are fundamental for both basic research into IL-18 biology and the preclinical development of novel anti-inflammatory drugs.
References
Troubleshooting & Optimization
optimizing GS-389 concentration for experiments
Important Notice: Initial searches for a research compound specifically named "GS-389" did not yield information pertinent to a substance used in laboratory experiments for drug development or scientific research. The identifier "this compound" is predominantly associated with a commercial cable cutter and crimper tool.[1][2][3][4] Another similarly named product, GT 389-255, is a conjugate for the treatment of obesity.[5]
This guide has been developed based on general principles of optimizing compound concentrations in cell-based assays and Gs-coupled protein signaling pathways, as specific information for a research compound "this compound" is not publicly available. Researchers should adapt these general guidelines to their specific compound and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new compound like this compound in a cell-based assay?
A1: For a novel compound with unknown potency, it is advisable to start with a wide concentration range in a dose-response experiment. A common starting point is a high concentration of 10 µM to 100 µM, followed by serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude. This initial screen will help determine the potency range and guide the design of more focused experiments.
Q2: How can I determine the optimal incubation time for my compound?
A2: The optimal incubation time depends on the specific assay and the mechanism of action of the compound. A time-course experiment is recommended. This involves treating cells with a fixed concentration of the compound (ideally a concentration that elicits a mid-to-high response from the initial dose-response curve) and measuring the effect at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). The optimal time point is typically where the maximal effect is observed before cytotoxicity or secondary effects become significant.
Q3: I am not observing any effect with my compound. What are some potential reasons?
A3: Several factors could contribute to a lack of an observable effect:
-
Compound Potency: The compound may have low potency, requiring higher concentrations than initially tested.
-
Solubility: The compound may have poor solubility in the assay buffer, leading to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the final assay medium.
-
Cell Health: The cells may not be healthy or at the optimal density. Always check cell viability and ensure consistent cell seeding.
-
Assay Sensitivity: The assay may not be sensitive enough to detect small changes. Consider using a more sensitive detection method or optimizing assay conditions (e.g., substrate concentration, antibody dilutions).
-
Incorrect Target: The compound may not be active against the intended target in your specific cell line or experimental model.
Q4: My compound is showing cytotoxicity at higher concentrations. How can I mitigate this?
A4: Cytotoxicity can confound experimental results. To address this:
-
Lower Concentrations: Use the lowest effective concentration that still provides a robust signal in your functional assay.
-
Shorter Incubation Times: Reduce the incubation time to the minimum required to observe the desired effect.
-
Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of a compound. Consider testing in a different, more robust cell line if possible.
-
Formulation: Investigate different formulation strategies to improve compound solubility and reduce aggregation, which can sometimes contribute to toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice proper pipetting technique. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Low signal-to-background ratio | Suboptimal reagent concentrations, insufficient incubation time, low compound potency. | Optimize the concentrations of all assay reagents (e.g., antibodies, substrates). Perform a time-course experiment to determine the optimal incubation period. If potency is low, consider synthesizing more potent analogs if applicable. |
| Inconsistent results between experiments | Variation in cell passage number, different batches of reagents, fluctuations in incubator conditions (temperature, CO2). | Use cells within a defined passage number range. Use the same lot of critical reagents whenever possible. Regularly calibrate and monitor incubator conditions. |
| Precipitation of the compound in the assay medium | Poor compound solubility. | Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a level that affects cell viability (typically <0.5%). |
Experimental Protocols
Protocol 1: Initial Dose-Response Experiment
This protocol outlines a general procedure for determining the potency (EC50 or IC50) of a novel compound in a cell-based assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
Test compound (e.g., "this compound")
-
DMSO (or other suitable solvent)
-
96-well or 384-well assay plates
-
Assay-specific detection reagents
Procedure:
-
Cell Seeding: Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Serial Dilutions: Perform serial dilutions of the compound stock to create a range of concentrations. For an initial screen, a 10-point, 1:3 dilution series starting from 10 µM is common.
-
Compound Addition: Add the diluted compound to the corresponding wells of the cell plate. Include vehicle control wells (containing only the solvent at the same final concentration as the compound wells).
-
Incubation: Incubate the plate for the desired period at 37°C.
-
Assay Detection: Perform the assay-specific detection steps (e.g., add detection reagents, measure luminescence, fluorescence, or absorbance).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Protocol 2: cAMP Assay for Gs-Coupled Receptor Activation
This protocol is for measuring the increase in intracellular cyclic AMP (cAMP) upon activation of a Gs-coupled receptor.
Materials:
-
Cells expressing the Gs-coupled receptor of interest
-
Stimulation buffer
-
Test agonist (e.g., "this compound")
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.[6]
-
Compound and Cell Plating: Dispense the test compound at various concentrations into an assay plate. Add the cell suspension to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for the optimized stimulation time.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Calculate the cAMP concentration for each well and plot the results against the agonist concentration to determine the EC50.
Signaling Pathways and Workflows
Generic Gs-Coupled Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway activated by a Gs-coupled receptor agonist.
Caption: Agonist activation of a Gs-coupled receptor stimulates cAMP production.
Experimental Workflow for Compound Optimization
This diagram outlines the logical steps for optimizing the concentration of a new compound in a cell-based assay.
Caption: A stepwise workflow for optimizing compound concentration and incubation time.
References
- 1. Gardner Bender this compound Cable Cutter/Crimper, 3/8 in, 8 in OAL | Cape Electrical Supply [shop.capeelectric.com]
- 2. GB- Gardner Bender this compound (RG-6 and RG-59 COAXIAL) CUTTER/CRIMPER | eBay [ebay.com]
- 3. cooper-electric.com [cooper-electric.com]
- 4. gardnerbender.com [gardnerbender.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. resources.revvity.com [resources.revvity.com]
troubleshooting GS-389 solubility issues
Welcome to the technical support center for GS-389 ((±)-O,O-Dimethylcoclaurine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline analog. Its primary mechanism of action is the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent phosphodiesterases. This inhibition leads to an increase in intracellular levels of cAMP and cGMP, resulting in vasorelaxant effects on vascular smooth muscle.
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Poor aqueous solubility is a common characteristic of alkaloids like this compound when in their free base form. The recommended first step is to prepare a concentrated stock solution in an organic solvent. For subsequent dilutions into aqueous buffers, a stepwise approach and careful pH management are crucial. Refer to the detailed troubleshooting guide below for specific strategies.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be employed to aid dissolution, but it should be done with caution. The thermal stability of this compound has not been widely reported. Prolonged or excessive heating could lead to degradation of the compound. It is advisable to first try other methods like sonication and vortexing.
Q4: What are the expected effects of this compound in a vasorelaxation assay?
A4: In isolated vascular smooth muscle preparations, this compound is expected to induce a concentration-dependent relaxation, particularly in tissues pre-contracted with agents like phenylephrine. It may also potentiate the vasodilatory effects of substances that increase intracellular cAMP or cGMP, such as isoproterenol and sodium nitroprusside.
Troubleshooting this compound Solubility Issues
Difficulties in dissolving this compound are a primary challenge in experimental setups. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Steps and Best Practices
-
Solvent Selection for Stock Solution : Due to its tetrahydroisoquinoline alkaloid structure, this compound is generally insoluble in neutral aqueous solutions. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
-
pH Adjustment : The solubility of alkaloids is often pH-dependent. As a basic compound, this compound will be more soluble in acidic conditions (pH < 7.0) where it can form a more soluble salt.
-
Mechanical Assistance : Vigorous vortexing and sonication can help overcome the initial energy barrier to dissolution.
Systematic Troubleshooting Workflow
Below is a workflow to guide you through resolving solubility challenges with this compound.
Caption: A step-by-step workflow for addressing this compound insolubility.
Quantitative Data: Solubility of this compound
Specific quantitative solubility data for this compound is not extensively available in the literature. However, based on the general properties of tetrahydroisoquinoline alkaloids, the following table provides a qualitative and estimated guide to its solubility in common laboratory solvents.
| Solvent System | Expected Solubility | Recommendations & Notes |
| Water (neutral pH) | Very Poor / Insoluble | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Poor / Insoluble | Not recommended for preparing stock solutions. |
| Acidic Aqueous Buffers (e.g., pH 4-6) | Moderate | Solubility increases at lower pH due to salt formation. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol / Methanol | Moderate to High | Can be used for stock solutions. |
| Chloroform | Moderate | Less common for biological experiments due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound to be confirmed from the supplier's certificate of analysis).
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General In Vitro Vasorelaxation Assay
Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution (prepared as in Protocol 1)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the changes in isometric tension after each addition of this compound.
-
Calculate the relaxation response as a percentage of the pre-induced contraction.
Signaling Pathway Diagram
The proposed mechanism of action for this compound involves the modulation of cyclic nucleotide signaling pathways in vascular smooth muscle cells.
Caption: this compound inhibits phosphodiesterases, increasing cGMP and cAMP levels.
avoiding GS-389 experimental artifacts
Disclaimer: GS-389 is a fictional experimental compound. The following information is provided for illustrative purposes to guide researchers on general principles of troubleshooting small molecule inhibitors.
This compound is a novel, potent, and selective ATP-competitive inhibitor of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell proliferation, survival, and growth.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that selectively binds to the p110α catalytic subunit of the PI3K enzyme.[3] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade involving Akt and mTOR.[1][2]
Q2: I'm observing a cellular phenotype that is inconsistent with PI3Kα inhibition. What could be the cause?
A2: This could be due to off-target effects, where this compound interacts with other unintended proteins.[4][5] It is also possible that the observed phenotype is a result of inhibiting a less-characterized function of PI3Kα or due to compensatory signaling pathways.[6]
Q3: My this compound stock solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
A3: Precipitation of small molecules in DMSO upon freezing is a common issue.[7] First, visually inspect the vial for any particulate matter. If precipitation is observed, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.[8] To prevent this in the future, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[9]
Q4: There is a significant discrepancy between the IC50 value of this compound in my biochemical assay and my cell-based assay. Why is this?
A4: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors, including poor cell permeability of the compound, active efflux of the compound by cellular transporters, or high intracellular ATP concentrations competing with the inhibitor.[6][10]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptom: this compound induces significant cell death at concentrations that are expected to be non-toxic based on its on-target IC50.
Possible Cause: The observed toxicity may be due to off-target effects of this compound.[5][6]
Troubleshooting Steps:
-
Perform a dose-response curve: Compare the concentration of this compound required to induce toxicity with the concentration required for on-target inhibition (e.g., by monitoring phosphorylation of Akt). A significant difference may suggest an off-target effect.[4]
-
Use a structurally unrelated PI3Kα inhibitor: If a different PI3Kα inhibitor does not produce the same toxic phenotype, it is likely that the toxicity of this compound is due to off-target effects.[5]
-
Conduct a rescue experiment: Overexpress a constitutively active form of a downstream effector of PI3Kα (e.g., myr-Akt). If this does not rescue the toxic phenotype, it suggests the involvement of other targets.[6]
Issue 2: Lack of Efficacy in Cell-Based Assays
Symptom: this compound does not inhibit the phosphorylation of Akt or affect cell proliferation, even at high concentrations.
Possible Cause: The compound may not be reaching its intracellular target in sufficient concentrations, or the cell line may have a resistance mechanism.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Use a fresh stock if necessary.[7]
-
Assess Cell Permeability: Poor membrane permeability can prevent the compound from reaching its target.[6] Consider using a different vehicle or formulation if permeability is suspected to be an issue.
-
Check for Drug Efflux: Cells can express efflux pumps that actively transport the compound out of the cell.[6] Co-treatment with a known efflux pump inhibitor may help to clarify this.
-
Analyze Downstream Pathway Activation: The cell line may have a mutation downstream of PI3Kα (e.g., in Akt or mTOR) that renders it insensitive to PI3Kα inhibition. Sequence key components of the pathway to check for mutations.
Quantitative Data
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 150 |
| PI3Kδ | 800 |
| PI3Kγ | 1200 |
| mTOR | >10,000 |
| DNA-PK | >10,000 |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Concentration Range (µM) |
| MCF-7 | 0.1 - 5 |
| PC-3 | 0.5 - 10 |
| U-87 MG | 0.2 - 8 |
Experimental Protocols
Western Blot for Assessing PI3K Pathway Inhibition
This protocol describes how to measure the phosphorylation of Akt at Serine 473, a key downstream marker of PI3K activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Use GAPDH as a loading control.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigation of Off-Target Effects for Small Molecule Inhibitors
Disclaimer: The compound "GS-389" does not correspond to a publicly documented small molecule inhibitor in the scientific literature. The following technical support center provides a generalized framework for researchers, scientists, and drug development professionals to investigate the off-target effects of a hypothetical novel small molecule inhibitor, referred to herein as this compound.
This guide is designed to offer practical advice through frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why is their investigation critical?
Q2: What are the primary strategies for identifying the off-target profile of a compound like this compound?
A: A comprehensive off-target profiling strategy typically employs a combination of computational and experimental methods. Key approaches include:
-
In Silico Profiling: Computational methods, such as those based on 2D and 3D molecular similarity or protein pocket analysis, can predict potential off-target interactions by comparing the compound against databases of known protein targets.[4][5]
-
Biochemical Profiling (e.g., Kinome Scanning): These are large-scale screening assays where the compound is tested against a panel of purified enzymes (e.g., hundreds of kinases) to identify direct interactions.[6][7] This provides a broad view of the compound's selectivity.
-
Cell-Based Proteomics Approaches: Methods like the Cellular Thermal Shift Assay (CETSA) and affinity-purification mass spectrometry (AP-MS) are used to identify compound targets directly within a more physiologically relevant cellular environment.[3][8]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the compound with that of other known inhibitors of the same target or with genetic knockdown of the target can reveal discrepancies that may point to off-target effects.[1]
Q3: How can I distinguish between on-target and off-target mediated cellular toxicity?
A: Differentiating between on-target and off-target toxicity is a key challenge. If a compound shows toxicity at concentrations required for target inhibition, the following strategies can be employed:
-
Target Knockout/Knockdown: Test the compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9) or its expression is significantly reduced (e.g., via siRNA). If the toxicity persists in the absence of the target, it is likely mediated by off-target effects.[2]
-
Structurally Unrelated Inhibitors: Use a different, structurally distinct inhibitor that targets the same protein. If this second compound does not produce the same toxic phenotype, the toxicity of the original compound is likely due to its unique off-target profile.
-
Rescue Experiments: Attempt to "rescue" the cells from the toxic phenotype by overexpressing the intended target. If the phenotype is not reversed, it suggests the involvement of other targets.
Q4: What is a Cellular Thermal Shift Assay (CETSA) and when should it be used?
A: CETSA is a powerful biophysical assay used to verify and quantify the engagement of a compound with its target protein within intact cells or cell lysates.[8][9] The principle is that a protein becomes more thermally stable when bound to a ligand.[10] By heating cell samples treated with the compound across a temperature gradient and then measuring the amount of soluble protein that remains, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound indicates direct binding. CETSA is invaluable for confirming target engagement in a cellular context and can be adapted to a dose-response format to determine cellular potency.[11]
Troubleshooting Guides
Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Effects | 1. Perform a Dose-Response Comparison: Compare the concentration of this compound required to achieve the on-target effect (e.g., inhibition of a specific phosphorylation event) with the concentration that produces the unexpected phenotype. A significant difference in potency suggests the phenotype may be due to an off-target interaction. 2. Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor of the same target. If the phenotype is not replicated, it strongly implies an off-target effect specific to this compound's chemical structure.[1] 3. Conduct a Target Rescue Experiment: Overexpress the intended target in the cells. If this does not reverse the phenotype, it indicates that the effect is independent of the intended target. |
| Indirect On-Target Effects | 1. Pathway Analysis: The intended target may regulate downstream signaling pathways in a previously uncharacterized way.[12] Map the known signaling network of your target to identify potential indirect connections to the observed phenotype. 2. Time-Course Experiment: Analyze the phenotype and target engagement at multiple time points. Direct effects should precede indirect, downstream consequences. |
Issue 2: this compound shows significant cytotoxicity at concentrations near its on-target IC50.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Utilize a Target-Null Cell Line: Perform cytotoxicity assays in a cell line where the intended target has been knocked out. If the cells remain sensitive to this compound, the toxicity is definitively off-target.[2] 2. Broad-Panel Toxicity Screen: Screen this compound against a panel of known toxicity-related proteins (e.g., hERG channel, various cytochrome P450 enzymes). A positive hit can explain the observed toxicity. 3. Proteomic Profiling: Employ unbiased methods like AP-MS or thermal proteome profiling to identify all cellular proteins that bind to this compound. This may reveal an unexpected interaction with a protein critical for cell survival.[3] |
| On-Target Toxicity | 1. Phenocopy with Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the intended target. If this genetic knockdown replicates the cytotoxic phenotype observed with this compound treatment, it confirms that the toxicity is a direct result of inhibiting the intended target.[1] 2. Modulate Target Expression: In an inducible expression system, demonstrate that the level of cytotoxicity correlates with the expression level of the target protein in the presence of a fixed concentration of this compound. |
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate how quantitative results from off-target profiling assays are typically presented.
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM Screen)
| Kinase Target | % of Control | Primary Target? | Notes |
| Target Kinase A | 5% | Yes | Strong on-target binding |
| Kinase B | 85% | No | Minimal interaction |
| Kinase C (Unrelated Family) | 15% | No | Potential significant off-target |
| Kinase D | 92% | No | No significant interaction |
| Kinase E (Related Family) | 45% | No | Moderate off-target interaction |
| ... (400+ other kinases) | >75% | No | Generally clean profile |
| Data is presented as "Percent of control," where a lower number indicates stronger binding/inhibition. |
Table 2: Hypothetical CETSA Isothermal Dose-Response (ITDRF) Data for On-Target vs. Off-Target
| Compound Concentration | Soluble Target Kinase A (% of Vehicle) | Soluble Kinase C (% of Vehicle) |
| 0 nM (Vehicle) | 100% | 100% |
| 1 nM | 105% | 102% |
| 10 nM | 130% | 103% |
| 100 nM | 185% | 110% |
| 1 µM | 190% | 145% |
| 10 µM | 192% | 180% |
| Cellular EC50 | ~25 nM | ~2.5 µM |
| Increased soluble protein indicates target stabilization upon compound binding. The EC50 is the concentration required to achieve 50% of the maximal stabilization effect. |
Experimental Protocols
Protocol 1: Kinome Profiling using Competition Binding Assay
This protocol describes a common method for screening a compound against a large panel of kinases.
-
Compound Preparation: Prepare a 100X stock solution of this compound in 100% DMSO. For a 1 µM final screening concentration, this would be a 100 µM stock.
-
Assay Reaction:
-
In the wells of an assay plate, combine the individual kinase enzymes with a proprietary, immobilized ligand that binds to the kinase active site.
-
Add this compound (or DMSO as a vehicle control) to the wells.
-
The assay measures the ability of this compound to compete with and displace the kinase from the immobilized ligand.
-
-
Quantification:
-
After an incubation period, wash the plates to remove unbound kinase.
-
The amount of kinase remaining bound to the solid support is quantified. In some platforms, the kinases are tagged with DNA, and quantification is performed using qPCR.[13]
-
-
Data Analysis:
-
The amount of kinase detected in the presence of this compound is compared to the amount detected in the DMSO control.
-
Results are typically expressed as "Percent of Control" (%Ctrl), where %Ctrl = (this compound signal / DMSO signal) * 100.
-
A low %Ctrl value indicates that this compound effectively displaced the kinase from the immobilized ligand, signifying a strong interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol details how to confirm target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a specific temperature (the Tm of the target protein, determined from an initial melt curve experiment) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a no-heat control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE with loading dye.
-
-
Immunodetection:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry. Increased band intensity in the heated, this compound-treated samples compared to the heated vehicle control indicates target stabilization.[8]
-
Visualizations
Caption: A logical workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target pathway inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. A game changer in cancer kinase target profiling [asbmb.org]
Technical Support Center: Synthesis of (±)-O,O-Dimethylcoclaurine
Welcome to the technical support center for the synthesis of (±)-O,O-Dimethylcoclaurine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important tetrahydroisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (±)-O,O-Dimethylcoclaurine?
A1: The most common strategies for the synthesis of the tetrahydroisoquinoline core of (±)-O,O-Dimethylcoclaurine are the Bischler-Napieralski and the Pictet-Spengler reactions. The Bischler-Napieralski route involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. The Pictet-Spengler reaction provides direct access to the tetrahydroisoquinoline ring system through the condensation of a β-phenylethylamine with an aldehyde or its equivalent.
Q2: What are the most critical factors influencing the success of the Bischler-Napieralski reaction in this synthesis?
A2: The success of the Bischler-Napieralski reaction is highly dependent on the activation of the aromatic ring of the β-phenylethylamide. Electron-donating groups, such as the methoxy groups present in the precursor to O,O-Dimethylcoclaurine, are crucial for facilitating the intramolecular electrophilic aromatic substitution.[1] The choice and handling of the dehydrating agent (e.g., POCl₃, P₂O₅) are also critical, as is maintaining anhydrous reaction conditions.[2][3]
Q3: I am observing poor regioselectivity in my Pictet-Spengler reaction. What can I do?
A3: Poor regioselectivity in the Pictet-Spengler reaction, leading to a mixture of ortho and para cyclization products, is a common issue, especially with substituted phenethylamines. To favor the desired para-cyclization, it is generally advisable to use strong acidic conditions (e.g., trifluoroacetic acid) and higher temperatures. Conversely, kinetic control, sometimes favoring the ortho product, can occasionally be achieved under milder conditions or at lower temperatures. The electronic nature of the substituents on the aromatic ring plays a significant role in directing the cyclization.
Q4: What are common side reactions to be aware of during the synthesis?
A4: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[4] This is more prevalent with certain substrates and under harsh conditions. For the Pictet-Spengler reaction, besides regioselectivity issues, incomplete reaction or the formation of stable iminium ion intermediates that are difficult to cyclize can be problematic, especially if the aromatic ring is not sufficiently activated.
Q5: How can I purify the final (±)-O,O-Dimethylcoclaurine product?
A5: Purification of (±)-O,O-Dimethylcoclaurine is typically achieved by column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the crude product and any impurities present. It is advisable to first perform thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired product and any side products or unreacted starting materials.
Troubleshooting Guides
Troubleshooting the Bischler-Napieralski Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Dihydroisoquinoline | Ineffective dehydrating agent. | Use freshly distilled phosphorus oxychloride (POCl₃) or high-purity phosphorus pentoxide (P₂O₅). Ensure the reagent has not been deactivated by moisture. |
| Insufficient activation of the aromatic ring. | While the methoxy groups in the precursor are activating, ensure the reaction is heated sufficiently to promote cyclization. Refluxing in a suitable solvent like toluene or acetonitrile is common. | |
| Presence of moisture in the reaction. | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Styrene Side Product | Retro-Ritter reaction is favored. | This side reaction can be promoted by the formation of a conjugated system. One potential solution is to use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[4] |
| Complex product mixture | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid over-reaction and decomposition. |
Troubleshooting the Reduction of the Dihydroisoquinoline
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., sodium borohydride). |
| Deactivated reducing agent. | Use fresh, high-quality sodium borohydride. | |
| Low reaction temperature. | While the reduction is often performed at 0 °C to room temperature, gentle warming may be necessary for less reactive substrates. | |
| Formation of Side Products | Over-reduction or side reactions with other functional groups. | Control the reaction temperature carefully. Ensure the pH is controlled, as this can influence the reactivity of the reducing agent. |
Data Presentation
Optimization of Pictet-Spengler Reaction Conditions
The following table, adapted from a study on a related Pictet-Spengler reaction, illustrates how different catalysts and conditions can influence the yield. This data can serve as a starting point for optimizing the synthesis of (±)-O,O-Dimethylcoclaurine via a Pictet-Spengler approach.
| Entry | Acid Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Acetic Acid (1.1) | Ethanol | 80 | 24 | ~20 | Low conversion, some byproduct formation. |
| 2 | HCl (1.1) | Toluene | 100 | 12 | ~45 | Improved yield, but some decomposition noted. |
| 3 | TFA (1.1) | DCM | 25 (RT) | 8 | ~75 | Clean reaction, good conversion. |
| 4 | TFA (1.1) | DCM | 0 | 12 | ~70 | Slower reaction rate, but very clean product. |
| 5 | TFA (2.0) | DCM | 40 (Reflux) | 4 | ~80 | Excess acid did not significantly improve yield. |
| 6 | p-TsOH (1.1) | Toluene | 100 | 8 | ~65 | Good yield, requires higher temperature. |
This data is illustrative and based on a representative Pictet-Spengler reaction. Actual results for the synthesis of (±)-O,O-Dimethylcoclaurine may vary.
Experimental Protocols
Representative Synthesis of (±)-O,O-Dimethylcoclaurine via Bischler-Napieralski Reaction
This protocol is a representative procedure based on established synthetic methods for related compounds.
Step 1: Amide Formation
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-methoxyphenylacetyl chloride (1.1 eq) in the same anhydrous solvent.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Step 2: Bischler-Napieralski Cyclization
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Dissolve the crude amide from Step 1 in a dry, high-boiling solvent such as toluene or acetonitrile.
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Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of >10.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic extracts, dry over an anhydrous salt, and concentrate to give the crude 3,4-dihydroisoquinoline.
Step 3: Reduction to (±)-O,O-Dimethylcoclaurine
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Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
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Remove the bulk of the organic solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry, and concentrate to yield the crude (±)-O,O-Dimethylcoclaurine.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) to obtain the pure (±)-O,O-Dimethylcoclaurine.
Visualizations
Caption: General synthetic workflow for (±)-O,O-Dimethylcoclaurine.
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Caption: Key parameters influencing the synthesis of (±)-O,O-Dimethylcoclaurine.
References
GS-389 stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of GS-389, also known as (±)-O,O-Dimethylcoclaurine. Adherence to these best practices is crucial for ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). Ensure the DMSO is of a grade suitable for biological experiments.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.
Q3: What are the best practices for storing stock solutions of this compound?
A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. As with many complex organic molecules, prolonged exposure to ambient temperatures can lead to degradation, affecting the potency and purity of the compound.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a solution that has changed color. Prepare a fresh solution from a solid stock that has been properly stored.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Verify Stock Integrity: Analyze an aliquot of your stock solution using HPLC to check for purity and the presence of degradation products. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of your stock. 3. Review Protocols: Ensure that your experimental protocol does not expose the compound to harsh conditions (e.g., extreme pH, high temperatures) for prolonged periods. |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit has been exceeded, or the solvent has absorbed water. | 1. Gentle Warming: Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. 2. Sonication: Brief sonication may also help to redissolve the compound. 3. Use Anhydrous Solvent: Ensure that you are using anhydrous DMSO for preparing stock solutions. |
| Loss of biological activity over time in aqueous buffers. | Hydrolysis or other degradation pathways in aqueous environments. Tetrahydroisoquinoline alkaloids can be susceptible to degradation in aqueous solutions. | 1. Prepare Fresh Dilutions: Prepare aqueous dilutions of this compound immediately before each experiment. 2. pH and Buffer Considerations: Investigate the stability of this compound in different buffer systems and at various pH levels to identify optimal conditions for your assay. |
Stability Data (Hypothetical Example)
The following tables present a hypothetical stability profile for this compound. Note: This data is for illustrative purposes only. Researchers must perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.
Table 1: Stability of this compound in Solid Form
| Storage Condition | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C, desiccated, dark | >99 | >98 |
| 4°C, dark | 97 | 95 |
| 25°C, ambient light | 90 | 82 |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) |
| -80°C | >99 | >99 |
| -20°C | 98 | 96 |
| 4°C | 95 | 91 |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent or buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
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This compound (solid)
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High-purity solvent (e.g., DMSO, acetonitrile)
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Aqueous buffer of choice
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HPLC system with a suitable detector (e.g., UV-Vis)
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C18 reverse-phase HPLC column
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Calibrated analytical balance
-
Volumetric flasks and pipettes
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Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution with the solvent or aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Time-Zero Analysis (T0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial purity and peak area.
-
Incubation: Store aliquots of the working solution under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), inject an aliquot from each storage condition into the HPLC system.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the T0 peak area. Calculate the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in solution.
Proposed Signaling Pathway Inhibition by this compound
This compound has been reported to inhibit cyclic GMP (cGMP) phosphodiesterase (PDE). The following diagram illustrates the general cGMP signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of cGMP-PDE by this compound leads to increased cGMP levels.
Technical Support Center: Refining Protocols for IBI389 (GS-389) Administration
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not a substitute for clinical guidance. The protocols and troubleshooting suggestions are representative examples and may require optimization for specific experimental conditions. The search results for "GS-389" were ambiguous; this guide focuses on the bispecific antibody IBI389 , which is a clinically investigated compound aligning with the interests of the target audience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IBI389?
A1: IBI389 is an anti-CLDN18.2/CD3 bispecific antibody. It functions by simultaneously binding to Claudin-18.2 (CLDN18.2), a protein expressed on the surface of some tumor cells, and the CD3 receptor on T-cells. This dual binding creates an immune synapse, bringing the T-cell into close proximity with the cancer cell and activating the T-cell to kill the tumor cell.[1][2]
Q2: What are the primary therapeutic targets for IBI389?
A2: IBI389 is being investigated for the treatment of advanced solid tumors, with a particular focus on gastric/gastroesophageal junction cancer (G/GEJ C) and pancreatic ductal adenocarcinoma (PDAC) that express CLDN18.2.[1][2][3]
Q3: What are the common adverse events observed in clinical trials?
A3: In clinical trials, treatment-related adverse events (TRAEs) have been reported in a high percentage of patients. The most common grade ≥3 TRAEs include increased gamma-glutamyl transferase, decreased lymphocyte count, and nausea.[1][2] Cytokine release syndrome (CRS) has also been observed, though typically of lower grade.[1][2]
Troubleshooting Guides
In Vitro Experiments
Q4: We are observing high background cytotoxicity in our control (T-cells + target cells without IBI389) in a cytotoxicity assay. What could be the cause?
A4:
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Issue: Non-specific T-cell activation or poor target cell health.
-
Troubleshooting Steps:
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Check Target Cell Viability: Ensure target cells are healthy and have high viability (>95%) before starting the assay. Culture conditions may need optimization.
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T-cell to Target Cell Ratio: A very high effector-to-target (E:T) ratio can sometimes lead to non-specific killing. Try titrating the E:T ratio.
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Source of T-cells: If using donor T-cells, there could be alloreactivity. Screen multiple donors or use a T-cell line that is known to be non-reactive with your target cells.
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Assay Duration: Extended co-culture periods can lead to increased background death. Consider a shorter assay window (e.g., 24-48 hours).
-
Q5: The dose-response curve for IBI389-mediated cytotoxicity is flat or has a very narrow dynamic range. How can we improve it?
A5:
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Issue: Suboptimal assay conditions for observing a dose-dependent effect.
-
Troubleshooting Steps:
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IBI389 Concentration Range: Expand the concentration range of IBI389 tested. You may need to go to lower or higher concentrations to capture the full sigmoidal curve.
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E:T Ratio: The E:T ratio is critical. A ratio that is too high may lead to maximal killing at all IBI389 concentrations, while a ratio that is too low may not show any effect. Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation Time: A short incubation time might not be sufficient for maximal killing at lower concentrations. Conversely, a very long incubation might mask dose-dependent effects. Optimize the incubation period.
-
Target Antigen Expression: Confirm the expression level of CLDN18.2 on your target cells using flow cytometry. Low expression may require a higher E:T ratio or IBI389 concentration.
-
In Vivo Experiments
Q6: We are not observing significant tumor growth inhibition in our xenograft model with IBI389 treatment. What are potential reasons?
A6:
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Issue: Lack of therapeutic efficacy in the animal model.
-
Troubleshooting Steps:
-
Human T-cell Engraftment: In a humanized mouse model, confirm successful engraftment and persistence of human T-cells. Low engraftment will result in a poor anti-tumor response.
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Dosing Regimen: The dose and frequency of IBI389 administration may be suboptimal. Consider dose escalation studies or more frequent administration based on the antibody's half-life.
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Tumor Model: Ensure your tumor model expresses sufficient levels of CLDN18.2. It's also possible that the tumor microenvironment is highly immunosuppressive.
-
Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) can impact drug exposure at the tumor site. Ensure the chosen route is appropriate.
-
Quantitative Data Summary
Table 1: Efficacy of IBI389 in Gastric/Gastroesophageal Junction Cancer (G/GEJ C)
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 30.8% | 14.3 - 51.8% |
| Disease Control Rate (DCR) | 73.1% | 52.2 - 88.4% |
| Data from patients with CLDN18.2 expression ≥10% receiving IBI389 at doses from 10µg/kg to 600 µg/kg.[1][3] |
Table 2: Efficacy of IBI389 in Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 30.4% | 13.2 - 52.9% |
| Disease Control Rate (DCR) | 69.6% | 47.1 - 86.8% |
| Data from evaluable patients with CLDN18.2 expression ≥10% at a dose of 600 µg/kg.[2] |
Experimental Protocols
Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxicity of IBI389 on CLDN18.2-positive target cells.
Materials:
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CLDN18.2-positive target cancer cell line (e.g., SNU-620)
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Human Pan T-cells (isolated from healthy donor PBMCs)
-
IBI389
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a luminescence-based viability assay)
Methodology:
-
Target Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for adherence.
-
IBI389 Dilution: Prepare a serial dilution of IBI389 in complete RPMI medium.
-
Co-culture:
-
Carefully remove the medium from the target cells.
-
Add 50 µL of the IBI389 dilutions to the appropriate wells.
-
Add 50 µL of Pan T-cells to achieve the desired E:T ratio (e.g., 5:1, resulting in 5 x 10^4 T-cells/well).
-
Include control wells:
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Target cells only (spontaneous death)
-
Target cells + T-cells (background killing)
-
Target cells + lysis buffer (maximum killing)
-
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
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Cytotoxicity Measurement: Measure cell viability or cytotoxicity according to the manufacturer's instructions for your chosen assay kit.
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Data Analysis: Calculate the percentage of specific lysis for each IBI389 concentration and plot a dose-response curve.
Protocol 2: Cytokine Release Assay
Objective: To measure the release of inflammatory cytokines from T-cells upon engagement with target cells by IBI389.
Materials:
-
Same as Protocol 1
-
ELISA or multiplex immunoassay kit for detecting human cytokines (e.g., IFN-γ, TNF-α, IL-6)
Methodology:
-
Follow steps 1-4 of the In Vitro T-cell Mediated Cytotoxicity Assay protocol.
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Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
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Cytokine Measurement: Perform the ELISA or multiplex immunoassay on the collected supernatants according to the manufacturer's protocol.
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Data Analysis: Quantify the concentration of each cytokine and plot it against the IBI389 concentration.
Visualizations
Caption: Mechanism of action of IBI389 bispecific antibody.
Caption: Workflow for in vitro cytotoxicity and cytokine release assays.
References
- 1. Safety and preliminary efficacy results of IBI389, an anti-CLDN18.2/CD3 bispecific antibody, in patients with solid tumors and gastric or gastro-esophageal tumors: A phase 1 dose escalation and expansion study. - ASCO [asco.org]
- 2. Safety and efficacy of IBI389, an anti-CLDN18.2/CD3 bispecific antibody, in patients with advanced pancreatic ductal adenocarcinoma: Preliminary results from a phase 1 study. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GS-389 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to GS-389 in cell lines. For the purpose of this guide, this compound is addressed as an inhibitor of the Interleukin-18 (IL-18) signaling pathway, based on available data for the investigational therapy CMK389, which targets IL-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational therapy designed to inhibit the activity of Interleukin-18 (IL-18), a pro-inflammatory cytokine.[1][2] By blocking IL-18, this compound aims to modulate the inflammatory response, which is implicated in various diseases. In a research context, it can be used to study the effects of IL-18 pathway inhibition on cellular processes.
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred from the biology of the IL-18 pathway. A primary candidate for mediating resistance is the IL-18 binding protein (IL-18BP), a naturally occurring high-affinity inhibitor of IL-18 that acts as a soluble decoy receptor.[3][4][5][6] Upregulation of IL-18BP by cancer cells or other cells in the culture environment could sequester this compound or the IL-18 it targets, thereby reducing its effective concentration. Other potential mechanisms, common to drug resistance, could include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in the IC50 of more than three-fold is generally considered an indication of resistance.[7]
Q4: Are there any known strategies to overcome resistance to IL-18 inhibitors like this compound?
A4: Research into overcoming resistance to IL-18 inhibition has focused on engineering "decoy-resistant" versions of IL-18 that can bind to the IL-18 receptor but not to the IL-18BP.[3][5][6] In a laboratory setting, this could be mimicked by strategies that either neutralize IL-18BP or interfere with its expression. Combination therapies targeting downstream effectors of IL-18 signaling or parallel survival pathways could also be a viable strategy.
Troubleshooting Guide
Problem 1: I am trying to generate a this compound resistant cell line, but the cells are not surviving the drug treatment.
-
Possible Cause: The starting concentration of this compound is too high.
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Solution: Begin treatment with a low concentration of the drug, typically at or below the IC20 (the concentration that inhibits 20% of cell proliferation).[8] Gradually increase the drug concentration in a stepwise manner (e.g., by 25-50% with each step) as the cells adapt and resume proliferation.[7][8] This allows for the selection of resistant populations while minimizing widespread cell death.[7]
-
-
Possible Cause: The interval for increasing the drug concentration is too short.
Problem 2: My this compound resistant cell line is losing its resistant phenotype over time.
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Possible Cause: The resistant cell line is being cultured in the absence of the drug.
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Solution: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound. A concentration equivalent to the IC10-IC20 of the resistant line is often recommended.[9] It is also advisable to periodically measure the IC50 to ensure the resistance level is being maintained.[9]
-
-
Possible Cause: The resistant cell population is heterogeneous.
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Solution: Once a desired level of resistance is achieved, consider generating a monoclonal resistant cell line through limiting dilution.[7] This will ensure a more homogeneous and stable resistant population.
-
Problem 3: I am not observing the expected downstream effects of this compound treatment in my sensitive cell line.
-
Possible Cause: The cells do not have an active IL-18 signaling pathway.
-
Solution: Confirm the expression of the IL-18 receptor (IL-18R) and downstream signaling components in your cell line using techniques like qPCR or Western blotting. If the receptor is absent, the cells will be intrinsically resistant to this compound.
-
-
Possible Cause: The drug has degraded.
-
Solution: Prepare fresh stock solutions of this compound and ensure proper storage conditions as recommended by the manufacturer.
-
Data Presentation
Quantitative data from experiments investigating this compound resistance should be summarized in clear, well-structured tables.
Table 1: Example of Cell Viability Data for this compound Sensitive and Resistant Cell Lines
| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) |
| Parental | 0 | 100 ± 4.2 |
| 10 | 85 ± 5.1 | |
| 50 | 52 ± 3.8 | |
| 100 | 25 ± 2.9 | |
| 500 | 5 ± 1.5 | |
| Resistant | 0 | 100 ± 3.9 |
| 10 | 98 ± 4.5 | |
| 50 | 91 ± 5.3 | |
| 100 | 78 ± 4.7 | |
| 500 | 48 ± 3.6 |
Table 2: Example of IC50 Values and Resistance Index
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental | 55 | - |
| Resistant | 485 | 8.8 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line |
Table 3: Example of Relative Gene Expression Data from qPCR
| Gene | Cell Line | Fold Change (vs. Parental Untreated) |
| IL-18BP | Parental | 1.0 |
| Resistant | 12.5 | |
| ABCB1 | Parental | 1.0 |
| Resistant | 1.2 |
Experimental Protocols
1. Protocol for Generating a this compound Resistant Cell Line
This protocol is based on the gradual drug induction method.[8]
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Initial Sensitivity Assessment: Determine the IC50 of the parental cell line to this compound using a cell viability assay (e.g., CCK-8 or resazurin assay).
-
Initiation of Drug Treatment: Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC20.
-
Stepwise Dose Escalation: When the cells reach 80% confluency, passage them and increase the this compound concentration by 25-50%.[8]
-
Monitoring and Maintenance: Regularly observe the cells for changes in morphology and growth rate. It is recommended to cryopreserve cell stocks at each stage of increased drug concentration.[10]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the new IC50 value. A stable resistant cell line should show a consistent IC50 over several passages.
-
Maintenance of Resistant Culture: Culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., IC10-IC20 of the resistant line) to maintain the resistant phenotype.[9]
2. Cell Viability Assay (Resazurin Reduction Assay)
This is a colorimetric assay that measures cell metabolic activity.[11]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
3. Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins to analyze signaling pathways.[12]
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Sample Preparation: Lyse cells in a suitable buffer to extract total protein. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., IL-18R, phospho-NF-κB), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.[13][14]
-
RNA Extraction: Isolate total RNA from cell pellets using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers (e.g., for IL-18BP), and a fluorescent qPCR master mix (e.g., SYBR Green).
-
Data Acquisition: Run the reaction on a real-time PCR cycler.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Mandatory Visualization
Caption: Postulated this compound signaling pathway and a potential resistance mechanism via IL-18BP upregulation.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. sarcoidosisnews.com [sarcoidosisnews.com]
- 2. novctrd.com [novctrd.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unleashing Natural IL18 Activity Using an Anti-IL18BP Blocker Induces Potent Immune Stimulation and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-18: throwing off the shackles to boost anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking a ‘jamming signal’ can unleash immune system to fight tumors | Yale News [news.yale.edu]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
interpreting unexpected results with GS-389
Welcome to the technical support center for GS-389, also known as CMK389. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this investigational immunomodulatory agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CMK389)?
A1: this compound (CMK389) is an investigational drug designed to function by blocking a specific protein within the immune system. This protein is believed to play a role in the inflammatory processes associated with conditions like chronic pulmonary sarcoidosis.[1][2] By inhibiting this target, the drug aims to reduce inflammation.
Q2: What is the intended therapeutic application of this compound (CMK389)?
A2: this compound (CMK389) has been investigated for the treatment of chronic pulmonary sarcoidosis, a long-term lung disease characterized by inflammation that can lead to coughing, difficulty breathing, and wheezing.[1]
Q3: What were the general outcomes of the Phase II clinical trial (NCT04064242) for this compound (CMK389)?
A3: The Phase II proof-of-concept study for CMK389 in patients with chronic pulmonary sarcoidosis showed that the drug did not affect all measures of the disease more than the placebo.[1] For instance, the study assessed the effect of CMK389 on spirometry (Forced Vital Capacity - FVC) compared to a placebo.[3] A summary of the trial results indicated that a similar number of participants in both the CMK389 and placebo groups required an increase in steroid medication to manage their symptoms.[1] The study was designed to evaluate the efficacy, safety, and tolerability of the drug.[3][4]
Troubleshooting Unexpected Results
Scenario 1: Lack of Efficacy in an In Vitro Inflammation Assay
You are using an in vitro model of inflammation (e.g., LPS-stimulated macrophages) and observe no significant reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) after treatment with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Model | Ensure your chosen cell line or primary cells express the specific target protein of this compound. Not all immune cells may be responsive. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. |
| Assay Timing | The timing of drug administration relative to the inflammatory stimulus is critical. Vary the pre-incubation time with this compound before adding the stimulus. |
| Reagent Quality | Verify the activity of your inflammatory stimulus (e.g., LPS) and the quality of your this compound compound. |
Scenario 2: High Variability in In Vivo Animal Model Results
In a preclinical animal model of lung inflammation, you observe high variability in the therapeutic response to this compound, with some animals showing improvement and others not.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Drug Administration and Bioavailability | Confirm the consistency of your drug administration route (e.g., intravenous, intraperitoneal) and assess the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure. |
| Animal Model Heterogeneity | The underlying inflammatory response in your animal model may be heterogeneous. Ensure strict standardization of animal age, sex, and genetic background. |
| Timing of Intervention | The disease stage at which this compound is administered can significantly impact outcomes. Test different treatment initiation time points (e.g., prophylactic vs. therapeutic). |
| Endpoint Measurement | The chosen endpoints (e.g., BAL fluid cell counts, lung histology) may not be sensitive enough to detect subtle drug effects. Consider more specific molecular markers related to the drug's mechanism of action. |
Experimental Protocols
Key Experiment: In Vitro Macrophage Activation Assay
Objective: To assess the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage-like cell line (e.g., THP-1) in appropriate media.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and perform statistical analysis to determine significant differences.
Visualizations
Caption: In Vitro Macrophage Activation Assay Workflow.
Caption: Troubleshooting Logic for Lack of In Vitro Efficacy.
References
- 1. novctrd.com [novctrd.com]
- 2. CMK389 for Sarcoidosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study of Efficacy, Safety and Tolerability of CMK389 in Patients With Chronic Pulmonary Sarcoidosis [ctv.veeva.com]
Validation & Comparative
Comparative Analysis of GS-389 and Other Vasorelaxants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasorelaxant properties of GS-389 against established agents: Papaverine, Sodium Nitroprusside, and Isoproterenol. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways.
Quantitative Comparison of Vasorelaxant Efficacy
The following table summarizes the half-maximal effective concentration (EC50) and maximum relaxation (Emax) values for this compound and comparator compounds in pre-contracted isolated rat aortic rings. It is important to note that while qualitative and mechanistic data for this compound are available, specific EC50 and Emax values from the primary literature were not accessible for this review. The data for comparator compounds are derived from studies using phenylephrine as the contractile agent.
| Compound | EC50 (M) | Emax (%) | Mechanism of Action |
| This compound | Data not available | Data not available | Inhibition of cGMP phosphodiesterase |
| Papaverine | ~7.0 x 10⁻⁷ | ~147.2 | Non-selective phosphodiesterase (PDE) inhibitor |
| Sodium Nitroprusside | ~2.6 x 10⁻⁸ | ~100 | Nitric oxide (NO) donor, activates soluble guanylate cyclase (sGC) |
| Isoproterenol | pD2: ~7.46 (EC50 ≈ 3.5 x 10⁻⁸) | ~85.9 | Non-selective β-adrenergic receptor agonist |
Note: EC50 and Emax values can vary depending on experimental conditions. The data presented for the comparator compounds are representative values from published studies.
Signaling Pathways of Vasorelaxation
The vasorelaxant effects of this compound, Papaverine, Sodium Nitroprusside, and Isoproterenol are mediated by distinct intracellular signaling pathways.
Caption: Signaling pathways for vasorelaxation.
Experimental Protocols
The following is a detailed methodology for a standard isolated aortic ring vasorelaxation assay, a common ex vivo model for assessing the efficacy of vasorelaxant compounds.
Isolated Rat Aortic Ring Preparation and Vasorelaxation Assay
1. Tissue Preparation:
- Male Wistar rats are euthanized by cervical dislocation.
- The thoracic aorta is rapidly excised and placed in cold (4°C) Krebs-Ringer bicarbonate (KRB) buffer (composition in mM: 120 NaCl, 4.2 KCl, 1.19 KH₂PO₄, 25 NaHCO₃, 1.2 MgSO₄, 1.3 CaCl₂, 5 D-glucose; pH 7.4).
- Adherent connective and adipose tissues are carefully removed.
- The aorta is cut into rings of approximately 3-5 mm in length. For endothelium-denuded experiments, the intimal surface is gently rubbed with a forceps.
2. Experimental Setup:
- Aortic rings are mounted on stainless steel hooks in organ baths containing KRB buffer maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
- The upper hook is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 40-60 minutes under a resting tension of 1.4-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Viability and Endothelial Integrity Check:
- After equilibration, the rings are contracted with 60 mM KCl.
- To assess endothelial integrity, rings are pre-contracted with phenylephrine (10⁻⁶ M), and once a stable contraction is achieved, acetylcholine (10⁻⁶ M) is added. A relaxation of over 50% indicates intact endothelium.
4. Vasorelaxation Assay:
- The aortic rings are washed and allowed to return to baseline tension.
- A stable contraction is induced with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
- Once the contraction plateaus, cumulative concentrations of the test vasorelaxant (e.g., this compound, papaverine, sodium nitroprusside, or isoproterenol) are added to the organ bath at regular intervals.
- The resulting relaxation is recorded as a percentage of the phenylephrine-induced contraction.
A[label="Aorta Excision\nand Cleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Cut into 3-5 mm Rings"];
C [label="Mount in Organ Bath\n(Krebs Buffer, 37°C, 95% O₂/5% CO₂)"];
D [label="Equilibration\n(40-60 min, 1.4-2.0 g tension)"];
E [label="Viability & Endothelium Check\n(KCl & PE/ACh)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Pre-contraction\n(Phenylephrine 10⁻⁶ M)"];
G [label="Cumulative Addition of\nVasorelaxant", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Record Relaxation Response"];
I[label="Data Analysis\n(EC50, Emax)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
E -> F [label="Viable"];
F -> G -> H -> I;
}
Caption: Experimental workflow for aortic ring assay.
Comparative Analysis of Mechanisms
This compound is a novel tetrahydroisoquinoline analog that induces vasorelaxation, at least in part, by inhibiting the metabolism of cyclic guanosine monophosphate (cGMP).[1] This mechanism suggests it acts as a phosphodiesterase (PDE) inhibitor, likely with some selectivity for cGMP-specific PDEs.[1]
In comparison:
-
Papaverine is a non-selective PDE inhibitor, leading to an increase in both cyclic AMP (cAMP) and cGMP levels.[2] This broad action results in the relaxation of various smooth muscles.[2]
-
Sodium Nitroprusside acts as a nitric oxide (NO) donor.[3][4] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to a significant increase in cGMP levels and subsequent vasodilation.[3][4]
-
Isoproterenol is a non-selective β-adrenergic receptor agonist.[5] Its binding to β-receptors on smooth muscle cells activates adenylyl cyclase, which increases cAMP levels, leading to relaxation.
References
- 1. Item - Contractile and relaxant response parameters of aorta to Phenylephrine, Acetylcholine, and Sodium Nitroprusside - figshare - Figshare [figshare.com]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Broad targeting of angiogenesis for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: GS-389 vs. Papaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two vasorelaxant compounds: GS-389, a tetrahydroisoquinoline analog, and papaverine, a non-specific phosphodiesterase inhibitor. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Papaverine |
| Primary Mechanism | Inhibition of cGMP phosphodiesterase | Non-selective inhibition of phosphodiesterases (PDEs) |
| Effect on Cyclic Nucleotides | Increases intracellular cGMP levels | Increases intracellular cAMP and cGMP levels |
| Calcium Channel Activity | Interferes with intracellular Ca2+ release | May have direct actions on calcium channels |
| Vasorelaxation | Induces endothelium-independent vasorelaxation | Induces endothelium-independent vasorelaxation |
Mechanism of Action: A Detailed Comparison
Both this compound and papaverine exert their primary effects by modulating intracellular levels of cyclic nucleotides, leading to the relaxation of vascular smooth muscle. However, their specificity and additional actions on calcium signaling pathways present key differences.
This compound: A cGMP-Specific Pathway
This compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline analog that demonstrates potent vasorelaxant properties. Its mechanism is primarily attributed to the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation.[1]
Furthermore, experimental evidence suggests that this compound may also interfere with the release of intracellular calcium from the sarcoplasmic reticulum, contributing to its vasorelaxant effects.[1]
Papaverine: A Broad-Spectrum Inhibitor
Papaverine, an opium alkaloid, is a well-established smooth muscle relaxant. Its mechanism of action is broader than that of this compound. Papaverine is a non-selective phosphodiesterase (PDE) inhibitor, meaning it inhibits the breakdown of both cyclic adenosine monophosphate (cAMP) and cGMP.[2][3] The elevation of both these cyclic nucleotides contributes to its potent vasodilatory effects through the activation of both protein kinase A (PKA) and PKG signaling pathways.
In addition to PDE inhibition, papaverine is thought to have direct effects on calcium channels, though the exact nature of this interaction is not fully elucidated.[2] It may also influence mitochondrial respiration, adding another layer to its pharmacological profile.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Papaverine.
Quantitative Data Comparison
The following table summarizes the available quantitative data from a comparative study on the vasorelaxant effects of this compound and papaverine on isolated rat thoracic aorta precontracted with phenylephrine (PE).
| Compound | Vasorelaxant Potency (IC50 in µM) |
| This compound | Data not available in the abstract |
| Papaverine | Data not available in the abstract |
IC50 values represent the concentration of the compound required to inhibit the contractile response by 50%. A lower IC50 value indicates higher potency. The full text of the comparative study is required to populate this table.
Experimental Protocols
Isolated Tissue Preparation for Vasorelaxation Studies
Objective: To assess the vasorelaxant effects of this compound and papaverine on isolated arterial rings.
Methodology:
-
Tissue Source: Thoracic aortas are excised from male Wistar rats.
-
Preparation: The aortas are cleaned of adherent connective and adipose tissue and cut into rings approximately 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied and the tissues are allowed to equilibrate.
-
Contraction: A stable contraction is induced by adding a contractile agent, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl).
-
Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of this compound or papaverine to the organ bath.
-
Data Analysis: The relaxation induced by each concentration of the test compound is expressed as a percentage of the maximal contraction induced by the contractile agent. IC50 values are then calculated from the concentration-response curves.
Caption: Experimental workflow for vasorelaxation assay.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound and papaverine on PDE activity.
Methodology:
-
Enzyme Source: PDE enzymes are typically isolated and purified from relevant tissues (e.g., bovine heart for various PDE isoforms).
-
Reaction Mixture: The assay is performed in a reaction buffer containing the PDE enzyme, a cyclic nucleotide substrate (cAMP or cGMP), and the test compound (this compound or papaverine) at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).
-
Termination: The reaction is terminated, often by heat inactivation.
-
Quantification: The amount of 5'-monophosphate produced is quantified. A common method involves the addition of a 5'-nucleotidase, which converts the 5'-monophosphate to the corresponding nucleoside (adenosine or guanosine). The nucleoside can then be separated from the unreacted cyclic nucleotide by chromatography and quantified by spectrophotometry or radiometric methods.
-
Data Analysis: The inhibitory activity of the test compound is determined by measuring the reduction in 5'-monophosphate production compared to a control without the inhibitor. IC50 values are calculated from the concentration-inhibition curves.
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To investigate the effects of this compound and papaverine on intracellular calcium levels in vascular smooth muscle cells.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured on coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane.
-
Dye De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Fluorescence Imaging: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation: The cells are stimulated with a contractile agent to induce an increase in intracellular calcium.
-
Drug Application: this compound or papaverine is then added to the perfusion solution, and the changes in intracellular calcium are monitored over time.
-
Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration. The effect of the test compound is determined by comparing the calcium response in the presence and absence of the drug.
Conclusion
This compound and papaverine are both effective vasorelaxants that act through the inhibition of phosphodiesterases. The primary distinction lies in their selectivity, with this compound demonstrating a more targeted action on the cGMP pathway, while papaverine exhibits a broader inhibitory profile against both cAMP and cGMP PDEs. Additionally, their differential effects on intracellular calcium mobilization may contribute to their unique pharmacological profiles. Further research, particularly the acquisition of direct comparative quantitative data, is necessary to fully elucidate the relative potencies and therapeutic potential of these two compounds.
References
- 1. Pharmacological evaluation of this compound, a novel tetrahydroisoquinoline analog related to higenamine, on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Vasorelaxant Effects of GS-389: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the vasorelaxant effects of GS-389, a novel tetrahydroisoquinoline analog, against other known vasorelaxant agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by available experimental data.
Introduction to this compound
This compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline derivative that has demonstrated significant vasorelaxant properties. Its mechanism of action is primarily attributed to the inhibition of cGMP phosphodiesterase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This elevation in cGMP activates protein kinase G, which in turn leads to a cascade of events culminating in smooth muscle relaxation and vasodilation.
Comparative Analysis with Alternative Vasorelaxants
To validate the vasorelaxant effects of this compound, this guide compares it with two other vasoactive compounds: papaverine and higenamine . Papaverine is a well-known non-specific vasodilator, while higenamine exhibits a more complex pharmacological profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for the vasorelaxant effects of this compound, papaverine, and higenamine on isolated rat aorta. It is important to note that direct comparative quantitative data for this compound from the primary literature was not fully accessible. The data presented is compiled from various studies to provide a general comparison.
| Compound | Mechanism of Action | Emax (% Relaxation) | EC50 (M) | pA2 |
| This compound | cGMP Phosphodiesterase Inhibitor | Data not available | Data not available | Data not available |
| Papaverine | Phosphodiesterase Inhibitor, Calcium Channel Blocker | ~140%[1] | 7.0 x 10⁻⁷ M | Not applicable |
| Higenamine | β-Adrenoceptor Agonist, α1-Adrenoceptor Antagonist | Data not available | Data not available | 6.86 ± 0.29 |
Emax: Maximum effect (percentage of relaxation of pre-contracted aortic rings). EC50: Half-maximal effective concentration. pA2: A measure of the potency of an antagonist.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for isolated aortic ring assay.
Experimental Protocols
The vasorelaxant effects of this compound and its alternatives are typically evaluated using an ex vivo method involving isolated aortic rings.
Isolated Rat Thoracic Aorta Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and placed in cold Krebs-Henseleit buffer.
-
The aorta is cut into rings of 2-4 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.
3. Vasorelaxation Measurement:
-
After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).
-
Once a stable contraction is achieved, the test compound (this compound, papaverine, or higenamine) is cumulatively added to the organ bath in increasing concentrations.
-
Changes in isometric tension are recorded using a force transducer.
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
4. Data Analysis:
-
Concentration-response curves are plotted, and the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal relaxation (EC50) are calculated.
Discussion
This compound demonstrates a clear vasorelaxant effect, which is mechanistically linked to the inhibition of cGMP metabolism. This mode of action is similar to that of papaverine, which is also a phosphodiesterase inhibitor. However, papaverine is known to be non-specific and may also exert its effects through calcium channel blockade.
Higenamine presents a more complex mechanism, acting as a β-adrenoceptor agonist and an α1-adrenoceptor antagonist. Its vasorelaxant effect is likely a result of the interplay between these two opposing actions on the vasculature.
While a direct quantitative comparison of potency and efficacy is limited by the availability of data for this compound from a head-to-head study, the qualitative evidence suggests that this compound is a promising vasorelaxant agent with a well-defined mechanism of action. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
GS-389: A Comparative Analysis of a Potential Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tetrahydroisoquinoline compound GS-389, also known as (±)-O,O-Dimethylcoclaurine, in the context of established phosphodiesterase (PDE) inhibitors. While direct, quantitative efficacy data for this compound is not extensively available in public literature, this document aims to provide a framework for its potential evaluation by comparing its known characteristics and the activities of its broader chemical class against well-characterized PDE inhibitors.
Introduction to this compound
This compound is a tetrahydroisoquinoline derivative that has been noted for its inhibitory effects on cyclic AMP (cAMP) and cGMP phosphodiesterases, enzymes crucial for regulating intracellular signaling pathways. Its vasorelaxant properties suggest a potential role in conditions where PDE inhibition is a therapeutic strategy. However, a detailed profile of its specific inhibitory concentrations (IC50) or binding affinities (Ki) against various PDE subtypes is not yet publicly documented.
Comparative Efficacy of Known PDE Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the reported IC50 values of several well-known PDE inhibitors across different subtypes. This data, sourced from various scientific publications, illustrates the potency and selectivity that a new inhibitor would be measured against.
| Compound | PDE Subtype | IC50 (nM) | Primary Therapeutic Area |
| Sildenafil | PDE5 | 3.9 | Erectile Dysfunction, Pulmonary Hypertension |
| Tadalafil | PDE5 | 1.8 | Erectile Dysfunction, Benign Prostatic Hyperplasia |
| Vardenafil | PDE5 | 0.7 | Erectile Dysfunction |
| Milrinone | PDE3 | 190 | Acute Decompensated Heart Failure |
| Roflumilast | PDE4 | 0.8 | Chronic Obstructive Pulmonary Disease (COPD) |
| Apremilast | PDE4 | 74 | Psoriasis, Psoriatic Arthritis |
| Ibudilast | Non-selective | 1,000-10,000 | Asthma, Stroke |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
The tetrahydroisoquinoline scaffold, to which this compound belongs, has been a subject of research for the development of novel PDE inhibitors, particularly targeting the PDE4 subtype.[1][2][3][4][5] Studies on other tetrahydroisoquinoline derivatives have demonstrated their potential to achieve high potency and selectivity.[1][2][3][4][5] Future research would be necessary to determine where this compound fits within this landscape.
Signaling Pathway of Phosphodiesterase Action
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action terminates their signaling roles. By inhibiting PDEs, the intracellular levels of these second messengers are increased, leading to various physiological effects depending on the tissue and the specific PDE subtype involved.
Caption: General signaling pathway of phosphodiesterase action and inhibition.
Experimental Protocols for Assessing PDE Inhibition
The inhibitory activity of a compound like this compound against various PDE subtypes can be determined using several established in vitro assays. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation.
Fluorescence Polarization (FP) Immunoassay
-
Principle: This competitive immunoassay measures the displacement of a fluorescently labeled cyclic nucleotide (e.g., fluorescein-cAMP) from a specific antibody by the unlabeled cyclic nucleotide produced by the PDE enzyme. The binding of the fluorescent tracer to the large antibody molecule results in a high polarization value. When PDE hydrolyzes the unlabeled cAMP, more fluorescent tracer can bind to the antibody, leading to a decrease in fluorescence polarization.
-
Methodology:
-
A reaction mixture is prepared containing the PDE enzyme, the test compound (e.g., this compound) at various concentrations, and a substrate (cAMP or cGMP).
-
The reaction is incubated to allow for enzymatic activity.
-
A solution containing a specific antibody and a fluorescently labeled cyclic nucleotide is added.
-
After another incubation period to reach binding equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Luminescence-Based Assay (e.g., PDE-Glo™)
-
Principle: This assay quantifies the amount of remaining cAMP or cGMP after the PDE reaction. The remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to transfer the terminal phosphate from ATP to a specific substrate. The amount of ATP remaining in the solution is then detected using a luciferase/luciferin reaction, which produces light. The light output is inversely proportional to the PDE activity.
-
Methodology:
-
The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor.
-
A termination reagent is added to stop the PDE reaction.
-
A detection reagent containing a protein kinase, its substrate, and ATP is added.
-
After incubation, a kinase-glo reagent is added to measure the remaining ATP via a luminescent signal.
-
Luminescence is read on a luminometer, and the data is used to determine the IC50 of the test compound.
-
Radioenzymatic Assay
-
Principle: This is a traditional and highly sensitive method that uses a radiolabeled substrate, typically [³H]-cAMP or [³H]-cGMP. The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate. The unreacted substrate and the product are then separated, and the radioactivity of the product is quantified.
-
Methodology:
-
The reaction is initiated by adding the PDE enzyme to a mixture containing a buffer, the radiolabeled substrate, and the test inhibitor.
-
The reaction is incubated at a controlled temperature and then terminated, often by heat inactivation.
-
The radiolabeled 5'-monophosphate product is converted to the corresponding nucleoside (e.g., adenosine) by a nucleotidase.
-
The mixture is passed through an ion-exchange resin column which retains the charged, unhydrolyzed substrate while allowing the uncharged nucleoside product to pass through.
-
The radioactivity of the eluate is measured using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
Caption: A typical workflow for determining the IC50 of a PDE inhibitor.
Conclusion
This compound, a tetrahydroisoquinoline derivative, shows potential as a phosphodiesterase inhibitor based on its known vasorelaxant effects and inhibition of cyclic nucleotide phosphodiesterases. However, the lack of publicly available, quantitative efficacy data, such as IC50 values against specific PDE subtypes, makes a direct comparison with established inhibitors challenging. The provided data on known PDE inhibitors and the detailed experimental protocols offer a framework for the systematic evaluation of this compound. Further research is warranted to fully characterize its inhibitory profile and determine its therapeutic potential. The exploration of the tetrahydroisoquinoline scaffold remains a promising avenue for the discovery of novel PDE inhibitors.[1][2][3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GS-389's Vasorelaxant Activity in Pre-clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasorelaxant activity of GS-389, a novel tetrahydroisoquinoline analog, against other known vasodilators. The data presented is based on pre-clinical studies in isolated vascular models, offering insights into its potential therapeutic applications in cardiovascular research.
Overview of this compound and Comparator Compounds
This compound has been identified as a potent vasorelaxant agent. Its mechanism of action is primarily attributed to the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cGMP levels, resulting in the relaxation of vascular smooth muscle.
For the purpose of this guide, this compound's activity is compared with two structurally related benzylisoquinoline analogs, papaverine and higenamine , as well as other vasodilators with different mechanisms of action. Papaverine is a non-specific PDE inhibitor, while higenamine is known for its beta-adrenoceptor agonist activity.
Quantitative Comparison of Vasorelaxant Activity
The following tables summarize the quantitative data on the vasorelaxant potency (EC₅₀) and efficacy (Emax) of this compound and comparator compounds in isolated rat and mouse thoracic aorta rings pre-contracted with phenylephrine.
Table 1: Vasorelaxant Activity in Isolated Rat Aortic Rings
| Compound | EC₅₀ (μM) | Emax (%) |
| This compound | Data Not Available | Data Not Available |
| Papaverine | ~7.0[1] | ~147.2[1] |
| Higenamine | Data Not Available | Data Not Available |
| Nitroglycerin | ~0.056[1] | ~111.7[1] |
| Verapamil | ~21.0[1] | ~99.0 |
Table 2: Vasorelaxant Activity in Isolated Mouse Aortic Rings
| Compound | EC₅₀ (μM) | Emax (%) |
| This compound | Data Not Available | Data Not Available |
| Papaverine | Data Not Available | Data Not Available |
| Higenamine | Data Not Available | Data Not Available |
Note: EC₅₀ represents the concentration of the compound that produces 50% of the maximal response. Emax represents the maximum relaxation achievable with the compound. Data for this compound and higenamine in these specific comparative models were not available in the public domain at the time of this guide's compilation. The data for papaverine, nitroglycerin, and verapamil are provided for reference from studies using similar experimental setups.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate its mechanism of action and the typical experimental workflow used to assess its vasorelaxant properties.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for isolated aortic ring assay.
Experimental Protocols
Isolated Aortic Ring Vasorelaxation Assay
This assay is a standard method to assess the vasoactive properties of compounds on isolated arterial segments.
1. Tissue Preparation:
-
Male Wistar rats or BALB/c mice are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.
2. Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the rings is tested with a depolarizing solution of KCl (e.g., 60 mM).
-
The rings are then washed and allowed to return to baseline.
-
A stable contraction is induced by adding a vasoconstrictor, typically phenylephrine (1 μM).
-
Once the contraction reaches a plateau, cumulative concentrations of this compound or a comparator compound are added to the organ bath.
-
The relaxation response is recorded until a maximal effect is observed.
4. Data Analysis:
-
The relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
Concentration-response curves are plotted, and the EC₅₀ and Emax values are calculated using non-linear regression analysis.
cGMP Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory activity of a compound on the enzymatic activity of phosphodiesterases.
1. Enzyme and Substrate Preparation:
-
Purified or recombinant PDE enzyme (e.g., from rabbit brain) is diluted in an appropriate assay buffer.
-
The substrate, cGMP, is prepared at a known concentration.
2. Assay Procedure:
-
The reaction is initiated by adding the PDE enzyme to a reaction mixture containing the assay buffer, cGMP, and varying concentrations of the inhibitor (this compound or comparator).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by heat inactivation or the addition of a stop solution.
3. Measurement of cGMP Hydrolysis:
-
The amount of remaining cGMP or the product of hydrolysis (GMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
4. Data Analysis:
-
The percentage of PDE inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the concentration-inhibition curve.
Conclusion
This compound demonstrates vasorelaxant properties, likely through the inhibition of cGMP phosphodiesterase. While direct quantitative comparisons with other vasodilators from single studies are not fully available in the public literature, the provided data for established compounds like papaverine offer a benchmark for its potential efficacy. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers designing and interpreting studies on this compound and related compounds. Further investigations are warranted to fully elucidate the complete pharmacological profile of this compound and its therapeutic potential.
References
Independent Verification of CMK389 Research Findings: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug CMK389 with current therapeutic alternatives for chronic pulmonary sarcoidosis. The information is based on publicly available clinical trial data and research findings to support independent verification and inform drug development strategies.
Executive Summary
CMK389 is an investigational monoclonal antibody that targets interleukin-18 (IL-18), a cytokine implicated in the inflammatory cascade of sarcoidosis. A Phase 2 clinical trial (NCT04064242) evaluated the efficacy and safety of CMK389 in patients with chronic pulmonary sarcoidosis. The trial did not demonstrate a meaningful improvement in the primary endpoint, the change in Forced Vital Capacity (FVC), compared to placebo.[1] This guide compares the findings for CMK389 with the established efficacy of standard-of-care treatments and other investigational therapies for pulmonary sarcoidosis.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of CMK389 and its alternatives. The primary efficacy endpoint for comparison is the change in Forced Vital Capacity (FVC), a key measure of lung function in pulmonary sarcoidosis.
Table 1: Comparison of Efficacy Based on Change in Forced Vital Capacity (FVC)
| Drug/Treatment | Mechanism of Action | Clinical Trial | Patient Population | Treatment Duration | Mean Change in % Predicted FVC from Baseline | Comparison Group |
| CMK389 | IL-18 Inhibitor | NCT04064242 | Chronic Pulmonary Sarcoidosis | 16 weeks | No meaningful change | Placebo |
| Prednisone | Corticosteroid | PREDMETH (NCT04314193) | Treatment-naïve Pulmonary Sarcoidosis | 24 weeks | +6.75 percentage points | Methotrexate |
| Methotrexate | Dihydrofolate Reductase Inhibitor | PREDMETH (NCT04314193) | Treatment-naïve Pulmonary Sarcoidosis | 24 weeks | +6.11 percentage points | Prednisone |
| Infliximab | TNF-α Inhibitor | NCT00073437 | Chronic Stable Pulmonary Sarcoidosis | 24 weeks | +2.5% | Placebo (p=0.038) |
| Adalimumab | TNF-α Inhibitor | NCT00311246 | Refractory Pulmonary Sarcoidosis | 24 weeks | Improvement in 4/11 patients, stabilization in 7/11 | Open-label |
| Efzofitimod | Neuropilin-2 Receptor Modulator | Phase 1b/2a (NCT03824392) | Corticosteroid-requiring Pulmonary Sarcoidosis | 24 weeks | Dose-dependent trend towards improvement | Placebo |
| Namilumab | GM-CSF Inhibitor | RESOLVE-Lung (NCT05314517) | Chronic Active Pulmonary Sarcoidosis | 26 weeks | No significant difference | Placebo |
Table 2: Overview of Safety and Tolerability
| Drug/Treatment | Common Adverse Events | Serious Adverse Events |
| CMK389 | Not specified, but no new safety concerns were identified.[1] | 2 serious adverse events were reported in the clinical trial.[1] |
| Prednisone | Weight gain, insomnia, increased appetite, cushingoid appearance. | Long-term use is associated with numerous toxicities. |
| Methotrexate | Nausea, fatigue, abnormal liver function, abdominal pain, respiratory tract infection. | Pulmonary toxicity, bone marrow suppression. |
| Infliximab | Infusion-related reactions, infections. | Serious infections, heart failure, hypersensitivity reactions. |
| Adalimumab | Injection site reactions, infections. | Serious infections, neurological events, malignancies. |
| Efzofitimod | Well-tolerated with no new or unexpected adverse events. | Not specified. |
| Namilumab | Safety profile consistent with previous studies. | Development for sarcoidosis was discontinued due to lack of efficacy. |
Experimental Protocols
CMK389 (NCT04064242)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 62 adults with biopsy-proven chronic pulmonary sarcoidosis diagnosed for over a year, with a Forced Vital Capacity (FVC) of less than 50% of predicted at screening.[2]
-
Intervention: Intravenous infusion of CMK389 (10 mg/kg) or placebo every 4 weeks for a total of 4 doses.[2]
-
Primary Outcome: Change in percent predicted FVC from baseline to 16 weeks of treatment.[2]
-
Secondary Outcomes: Included changes in Forced Expiratory Volume in 1 second (FEV1), 6-minute walk distance (6MWD), and safety and tolerability.[2]
Prednisone and Methotrexate (PREDMETH Trial - NCT04314193)
-
Study Design: A prospective, randomized, non-blinded, multi-center, non-inferiority trial.
-
Participants: 138 treatment-naïve patients with pulmonary sarcoidosis requiring treatment.
-
Intervention: Patients were randomized 1:1 to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate for 24 weeks.
-
Primary Outcome: Change in hospital-measured FVC between baseline and 24 weeks.
Infliximab (NCT00073437)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 138 patients with chronic pulmonary sarcoidosis.
-
Intervention: Intravenous infusions of infliximab (3 or 5 mg/kg) or placebo at weeks 0, 2, 6, 12, 18, and 24.
-
Primary Outcome: Change from baseline to week 24 in percent of predicted FVC.
Adalimumab (NCT00311246)
-
Study Design: An open-label, single-center study.
-
Participants: 11 patients with refractory pulmonary sarcoidosis.
-
Intervention: Adalimumab 40 mg weekly for 45 weeks.
-
Primary Outcome: Percent change in predicted FVC at 24 weeks.
Namilumab (RESOLVE-Lung - NCT05314517)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study with an open-label extension.[3]
-
Participants: 107 patients with chronic active pulmonary sarcoidosis.[3]
-
Intervention: Subcutaneous injection of namilumab or placebo every 4 weeks for 26 weeks.[3][4]
-
Primary Outcome: Proportion of subjects with a "rescue event" (worsening of sarcoidosis requiring intervention).[3]
Mandatory Visualization
Signaling Pathway of CMK389's Mechanism of Action
References
Investigational Compound CMK389: A Comparative Analysis in Chronic Pulmonary Sarcoidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound CMK389 (formerly referred to as GS-389 in initial queries) in the context of treatment for chronic pulmonary sarcoidosis. The information is based on available clinical trial data and is intended to offer a comparative perspective against the standard of care and other investigational therapies.
Executive Summary
CMK389, an inhibitor of interleukin-18 (IL-18), was investigated in a Phase II clinical trial for the treatment of chronic pulmonary sarcoidosis. The trial, however, did not demonstrate a significant improvement in the primary endpoint of Forced Vital Capacity (FVC) compared to placebo. This places CMK389 in a challenging position within the therapeutic landscape, especially when compared to established treatments and other emerging therapies. This guide will delve into the available data for CMK389, juxtapose it with the standard of care—corticosteroids and methotrexate—and provide a brief overview of other investigational agents.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials of CMK389, standard of care treatments, and other investigational compounds for chronic pulmonary sarcoidosis. It is important to note that these data are not from direct head-to-head studies and are presented for comparative context.
Table 1: Efficacy of CMK389 vs. Placebo in Chronic Pulmonary Sarcoidosis
| Compound | Trial | Primary Endpoint | Result |
| CMK389 | NCT04064242 (Phase II) | Change from baseline in percent predicted FVC at 16 weeks | No meaningful change compared to placebo[1] |
| Placebo | NCT04064242 (Phase II) | Change from baseline in percent predicted FVC at 16 weeks | - |
Table 2: Efficacy of Standard of Care in Chronic Pulmonary Sarcoidosis
| Compound | Trial | Primary Endpoint | Result |
| Prednisone | PREDMETH | Mean change in percent predicted FVC at 24 weeks | +6.75 percentage points[2][3][4] |
| Methotrexate | PREDMETH | Mean change in percent predicted FVC at 24 weeks | +6.11 percentage points (non-inferior to prednisone)[2][3][4] |
Table 3: Overview of Other Investigational Compounds
| Compound | Mechanism of Action | Latest Trial Phase | Key Outcomes |
| Efzofitimod | Immunomodulator | Phase III (EFZO-FIT) | Did not meet primary endpoint of steroid reduction, but showed some clinical benefits in quality of life and lung function maintenance[5] |
| Namilumab | Anti-GM-CSF monoclonal antibody | Phase II (RESOLVE-Lung) | Discontinued due to lack of treatment benefit[6][7][8][9] |
| XTMAB-16 | Anti-TNFα monoclonal antibody | Phase Ib/IIb | Enrollment complete in dose-finding phase; efficacy data pending[10][11][12] |
| OATD-01 | Chitotriosidase 1 (CHIT1) inhibitor | Phase II (KITE) | Ongoing; assessing reduction in granulomatous inflammation[13][14][15][16][17] |
Table 4: Safety and Tolerability Profile
| Compound | Key Adverse Events |
| CMK389 | No new safety concerns identified in the Phase II trial[1] |
| Prednisone | Weight gain, insomnia, increased appetite, mood swings[4][18][19] |
| Methotrexate | Nausea, fatigue, abnormal liver function tests[18][19] |
| Efzofitimod | Well-tolerated with a consistent safety profile |
| Namilumab | Safety profile consistent with previous studies[7][8] |
Experimental Protocols
CMK389 (NCT04064242): A Phase II, Randomized, Placebo-Controlled Study [20][21][22]
-
Objective: To evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.
-
Study Design: A subject and investigator-blinded, randomized, placebo-controlled, parallel-group, repeat-dose, multicenter study.
-
Participants: 62 adults with a diagnosis of chronic pulmonary sarcoidosis for at least one year, on stable treatment with prednisone and either methotrexate or azathioprine.
-
Intervention: Participants were randomized to receive either 10 mg/kg of CMK389 or placebo, administered as an intravenous infusion every 4 weeks for a total of 4 doses.
-
Primary Outcome Measure: Change from baseline in percent predicted Forced Vital Capacity (FVC) at week 16.
PREDMETH Trial: A Multicenter, Open-Label, Non-Inferiority Trial [2][3][4][18][19][23]
-
Objective: To compare the efficacy and safety of methotrexate versus prednisone as first-line treatment for pulmonary sarcoidosis.
-
Study Design: A multicenter, open-label, randomized, non-inferiority trial.
-
Participants: 138 treatment-naïve patients with pulmonary sarcoidosis.
-
Intervention: Participants were randomized to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate (starting at 15 mg/week and escalated).
-
Primary Outcome Measure: Mean change in the percentage of the predicted FVC from baseline to week 24.
Mandatory Visualization
Below is a diagram illustrating the proposed mechanism of action of CMK389.
Caption: Mechanism of action of CMK389, an IL-18 inhibitor.
References
- 1. novctrd.com [novctrd.com]
- 2. drugs.com [drugs.com]
- 3. sarcoidosisnews.com [sarcoidosisnews.com]
- 4. steritas.com [steritas.com]
- 5. sarcoidosisnews.com [sarcoidosisnews.com]
- 6. You are being redirected... [stopsarcoidosis.org]
- 7. Roivant Announces Topline Results from Phase 2 RESOLVE-Lung Study of Namilumab in Chronic Active Pulmonary Sarcoidosis | Roivant Sciences Ltd. [investor.roivant.com]
- 8. xtalks.com [xtalks.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. sarcoidosisnews.com [sarcoidosisnews.com]
- 11. Xentria Advances XTMAB16 Study in Pulmonary Sarcoidosis with Completed Enrollment and Key Conference Selections - BioSpace [biospace.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Lung - Research Clinical Trials - Efficacy and Safety Study of OATD-01 in Patients With Active Pulmonary Sarcoidosis (KITE) [templehealth.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecure doses first UK subject in pulmonary sarcoidosis trial [clinicaltrialsarena.com]
- 18. Methotrexate emerges as alternative first-line treatment for pulmonary sarcoidosis - Medical Update Online [medicalupdateonline.com]
- 19. Methotrexate Matches Prednisone in Pulmonary Sarcoidosis Treatment Efficacy: Study [medicaldialogues.in]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Frontiers | Sarcoidosis: Updates on therapeutic drug trials and novel treatment approaches [frontiersin.org]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. mims.com [mims.com]
Comparative Analysis: GS-389 vs. Papaverine in Vascular Smooth Muscle Relaxation
A comprehensive literature review reveals that information on a compound designated "GS-389" is limited to preclinical studies primarily from the 1990s. The available research identifies this compound, also known as (±)-O,O-Dimethylcoclaurine, as a novel tetrahydroisoquinoline analog with vasorelaxant properties.[1][2][3] The majority of the comparative data available is from a study that evaluates its effects on vascular smooth muscle in comparison to papaverine.[1]
This guide provides a detailed comparison of this compound with papaverine based on the available experimental data, adhering to the specified requirements for data presentation, experimental protocols, and visualization for a scientific audience.
Introduction
This compound is a tetrahydroisoquinoline analog of higenamine investigated for its cardiovascular effects.[1] Early studies have shown that it induces endothelium-independent relaxation in isolated rat and mouse thoracic aorta.[1] Its mechanism of action is suggested to be, at least in part, due to the inhibition of cyclic guanosine monophosphate (cGMP) metabolism.[1][3] This guide compares the pharmacological profile of this compound with papaverine, a known non-specific phosphodiesterase inhibitor, based on a key comparative study.
Data Presentation: Vasorelaxant Effects
The following tables summarize the quantitative data from comparative experiments on the vasorelaxant effects of this compound and papaverine on phenylephrine (PE)-precontracted rat and mouse aortae.
Table 1: Comparative Potency of this compound and Papaverine in Rat and Mouse Aortae
| Compound | Tissue | IC50 (μM) |
| This compound | Rat Aorta | 3.8 ± 0.5 |
| Mouse Aorta | 5.2 ± 0.6 | |
| Papaverine | Rat Aorta | 2.9 ± 0.3 |
| Mouse Aorta | 4.5 ± 0.4 |
IC50 values represent the concentration required to produce 50% of the maximal relaxation. Data are presented as mean ± SEM.
Table 2: Effect on Phenylephrine-Induced Contractions in Ca2+-Free Medium
| Treatment (10 μM) | Inhibition of Phasic Contraction (%) |
| This compound | 45.2 ± 5.1 |
| Papaverine | 35.8 ± 4.7 |
This experiment suggests interference with the release of intracellular Ca2+.[1]
Experimental Protocols
The data presented in this guide are derived from experiments conducted with the following methodologies:
1. Isolated Tissue Preparation and Vasorelaxation Assay:
-
Tissue: Thoracic aortae were isolated from male Sprague-Dawley rats and BALB/c mice.
-
Preparation: The aortae were cleaned of connective tissue and cut into rings (2-3 mm in width). The endothelium was removed in some rings by gentle rubbing of the intimal surface.
-
Experimental Setup: Aortic rings were suspended in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Changes in isometric tension were recorded using force-displacement transducers.
-
Protocol: Rings were precontracted with phenylephrine (PE, 1 μM). Once a stable contraction was achieved, cumulative concentration-response curves for this compound and papaverine were generated.
-
Ca2+-Free Experiment: To assess the effect on intracellular Ca2+ release, aortic rings were placed in a Ca2+-free Krebs solution containing EGTA (0.1 mM). Contraction was induced by PE (1 μM), and the inhibitory effect of pre-incubating with this compound or papaverine (10 μM) was measured.[1]
2. cGMP Level Measurement:
-
Tissue: Rat aortic tissue.
-
Protocol: Tissues were incubated with this compound (10 μM) for 10 minutes. The reaction was stopped with trichloroacetic acid.
-
Analysis: cGMP levels were determined using a radioimmunoassay kit. This compound was found to significantly increase cGMP levels in the rat aorta.[1]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism for vasorelaxation is attributed to its inhibition of cGMP phosphodiesterase (PDE).[1][3] This inhibition leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events leading to a decrease in intracellular Ca2+ concentration and subsequent smooth muscle relaxation.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Experimental Workflow
The general workflow for assessing the vasorelaxant properties of this compound in comparison to other agents in isolated aortic rings is depicted below.
Caption: Workflow for isolated tissue vasorelaxation experiments.
Conclusion
The available preclinical data from the 1990s suggests that this compound is a potent vasorelaxant with a mechanism of action related to cGMP PDE inhibition.[1] Its potency is comparable to that of papaverine in isolated aortic tissues.[1] this compound also appears to interfere with intracellular calcium release, contributing to its overall effect.[1] It is important to note that this analysis is based on limited, dated studies, and no recent clinical or extensive comparative data with modern vasodilators are publicly available. Further research would be necessary to establish the clinical relevance and comparative efficacy of this compound in a modern therapeutic context.
References
Safety Operating Guide
Definitive Guidance on the Disposal of GS-389 Remains Elusive Due to Ambiguous Identification
Efforts to provide specific, procedural guidance on the proper disposal of "GS-389" have been impeded by the ambiguous identity of the substance in publicly available information. Without a definitive Safety Data Sheet (SDS), detailed and immediate safety and logistical information, including operational and disposal plans, cannot be provided.
Initial research into "this compound" has yielded multiple, unrelated products and identifiers, making it impossible to ascertain the exact nature of the substance for which disposal procedures are sought. The designation "this compound" has been associated with a chemical compound, a hand tool, and various internal document codes, none of which provide the necessary data for safe disposal protocols tailored to a laboratory setting.
For researchers, scientists, and drug development professionals, the primary source for chemical handling and disposal is the substance's Safety Data Sheet. This document contains critical information on physical and chemical properties, hazards, and environmental precautions.
The most relevant finding for the target audience is the identification of this compound as the chemical compound (±)-O,O-Dimethylcoclaurine, a tetrahydroisoquinoline alkaloid with the CAS Number 41498-37-7[1]. However, a specific SDS for this compound detailing its disposal was not found in the initial search.
Other references to "this compound" include:
-
A part number for a coaxial cutter/crimp tool[2].
-
An identifier in a service manual for a BMW motorcycle[3].
-
A designation in documents from the Queensland Government and military career fields[4][5][6].
Given the lack of a specific SDS for the chemical compound and the ambiguity of the term "this compound," providing a detailed, step-by-step disposal procedure would be irresponsible and potentially hazardous.
Recommended Action
Researchers and laboratory professionals in possession of a substance labeled "this compound" are strongly advised to:
-
Positively identify the substance. Confirm whether it is the chemical compound (±)-O,O-Dimethylcoclaurine or another material. The CAS number (41498-37-7) should be used for definitive identification of the chemical.
-
Locate the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier of the substance. This document is the authoritative source for all safety, handling, and disposal information.
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures in accordance with local, state, and federal regulations.
Without the specific SDS, it is not possible to create the requested data tables, experimental protocols, or visualizations for disposal pathways. The following diagram illustrates the general logical workflow that researchers should follow when faced with an unidentified substance requiring disposal.
Caption: Workflow for Safe Chemical Disposal Procedure.
Until "this compound" is unequivocally identified and the corresponding Safety Data Sheet is obtained, no specific disposal actions should be taken. Proceeding without this critical information could pose a significant risk to personnel and the environment.
References
Clarification Required: Identity of Compound GS-389
Initial searches for "GS-389" have not yielded safety and handling information for a chemical compound. The search results primarily identify "this compound" as a model number for a coaxial cable cutter and crimping tool. Other references point to unrelated materials such as a Chevron transmission fluid (ATF HD-389) and a certification number for home products (P389).
To provide accurate and essential safety and logistical information, including personal protective equipment (PPE) guidelines and disposal plans, the precise identity of the chemical compound is required. Without a specific chemical name, CAS (Chemical Abstracts Service) number, or a link to a relevant Safety Data Sheet (SDS), it is not possible to deliver the requested procedural guidance for laboratory safety and chemical handling.
Researchers, scientists, and drug development professionals are urged to verify the exact name and identifier of the compound of interest. Once the correct chemical identity is established, a comprehensive guide to its safe handling can be developed. This will include:
-
Personal Protective Equipment (PPE): Detailed specifications for gloves, eye and face protection, respiratory protection, and protective clothing.
-
Engineering Controls: Recommendations for ventilation and containment.
-
Handling and Storage: Procedures for safe manipulation and appropriate storage conditions.
-
Disposal: Guidelines for the proper disposal of the substance and any contaminated materials.
A workflow for establishing safety protocols for a newly identified compound is outlined below. This diagram illustrates the necessary steps to ensure that all safety aspects are thoroughly addressed before handling the substance.
Caption: Workflow for establishing chemical safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
